| Parameter | Value / Finding | Notes / Conditions |
|---|---|---|
| Absolute Oral Bioavailability | 77.12% [1] | Healthy volunteers, 100 mg dose. |
| Time to Peak Plasma Concentration (T~max~) | 0.75 - 4 hours [2] [3] | Varies between single and multiple dosing. |
| Apparent Volume of Distribution (V~z~/F) | 188 L - 225 L [3] | Indicates extensive tissue distribution. |
| Plasma Protein Binding | 91% [3] | High binding, primarily to albumin and alpha-1-acid glycoprotein [3]. |
| Apparent Clearance (CL/F) | 5.22 - 6.45 L/h [4] [3] | In patients with hematologic malignancies. |
| Effective Half-life (t~1/2~) | 14.3 - 17.4 hours [3] [1] | Supports once-daily dosing. |
| Primary Route of Elimination | Metabolism (hepatic) [2] [3] | Primarily by CYP3A4. |
| Route of Excretion | Urine (49%), Feces (42%) [2] | Mass balance recovery after a single 100 mg dose. |
| Fraction Excreted Unchanged | Urine: 17%, Feces: 20% [2] | Of the administered dose. |
Glasdegib undergoes significant hepatic metabolism, with renal and fecal excretion playing important roles in the elimination of both parent drug and metabolites.
The diagram below illustrates the primary metabolic and excretion pathways of this compound.
This compound's exposure is significantly affected by co-administered drugs that modulate CYP3A4 activity.
The clinical impact of these interactions is summarized below.
| Perpetrator Drug | Effect on this compound Exposure | Clinical Management Recommendation |
|---|
| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | AUC ↑ ~140% C~max~ ↑ ~40% [5] [6] | Consider alternative therapies not strong CYP3A4 inhibitors [3] [6]. | | Strong CYP3A4 Inducer (e.g., Rifampicin) | AUC ↓ ~70% [5] | Avoid concomitant use [7] [3]. | | Moderate CYP3A4 Inducer (e.g., Efavirenz) | AUC ↓ ~55% (Predicted ratio: 0.45) [5] | Increase this compound dose to 200 mg daily. Resume original dose 7 days after discontinuation [7] [5]. |
Population pharmacokinetic analyses and dedicated clinical studies have evaluated the impact of various patient factors.
For researchers designing related studies, here are the core methodologies from pivotal clinical investigations.
1. Human Absorption, Metabolism, and Excretion (AME) Study [2]
2. Absolute Bioavailability Study [1]
3. Renal Impairment Study [6]
The core preclinical methodology involved treating immunodeficient mice that had been engrafted with CD34+ stem/progenitor cells from CML patients who did not respond to Tyrosine Kinase Inhibitor (TKI) therapy [1].
The quantitative data from these PDX experiments are summarized in the table below.
| Treatment Group | Effect on Overall Leukemic Engraftment | Effect on LSC Engraftment | Key Experimental Findings |
|---|---|---|---|
| This compound (GL) + Bosutinib (BOS) | Significant reduction [1] | Significant reduction [1] | The combination was most effective; demonstrated synergy in eradicating TKI-resistant LSCs [1]. |
| Bosutinib (BOS) alone | Moderate reduction [1] | Limited to no reduction [1] | Effective against bulk leukemic cells but failed to target the resistant LSC population [1]. |
| This compound (GL) alone | Data not explicitly stated | Data not explicitly stated | Sensitized LSCs to TKI treatment; impaired leukemia-initiating potential and self-renewal [1]. |
This compound is a potent and selective oral inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway [2]. The following diagram illustrates this pathway and the point of this compound's inhibition.
Diagram of the Hedgehog pathway and this compound inhibition.
The diagram shows that in CML, the Hedgehog pathway is often overactive in LSCs. By inhibiting SMO, this compound prevents the activation of GLI transcription factors, which in turn blocks the expression of pro-survival and self-renewal genes (such as BCL-2 and CCND1) that are crucial for LSC maintenance [1] [2] [3].
The research highlights several critical insights:
Glasdegib is an oral, small-molecule inhibitor of the transmembrane protein Smoothened (SMO) [1] [2]. The Hedgehog pathway is crucial in embryogenesis and is typically silenced in adults, but its aberrant reactivation is implicated in the maintenance and survival of LSCs [2] [3].
The diagram below illustrates the Hedgehog signaling pathway and the point of inhibition by this compound.
This compound inhibits SMO to block Hedgehog pathway signaling.
Inhibiting this pathway with this compound disrupts pro-survival and anti-apoptotic signals in LSCs and reduces their self-renewal capacity [1]. Preclinical evidence suggests that by doing so, this compound sensitizes LSCs to chemotherapeutic agents like cytarabine [1] [4].
Research across various models shows that this compound effectively targets LSCs. The table below summarizes the key experimental findings.
| Disease Model | Experimental Approach | Key Findings on LSCs |
|---|
| Chronic Myeloid Leukemia (CML) [5] | - Genetic knockdown of SMO.
The experimental workflow for investigating this compound's effect on LSCs typically involves the following key methodologies:
A generalized workflow for studying this compound's effects on LSCs.
Key techniques include:
SMO, GLI2). Studies show these genes are upregulated in CD34+ CML stem/progenitor cells from tyrosine kinase inhibitor (TKI)-nonresponders compared to responders and healthy counterparts [5].The most robust clinical evidence for this compound's efficacy comes from the BRIGHT AML 1003 trial, which led to its FDA approval in 2018 for use with low-dose cytarabine (LDAC) in newly diagnosed AML patients who are elderly or have comorbidities [1] [6] [2].
A key post-hoc analysis of this trial revealed that patients receiving this compound + LDAC showed improved overall survival compared to those on LDAC alone, even when they did not achieve complete remission (CR) [6] [7]. This finding is critical because it suggests the drug provides clinical benefit by targeting the underlying, persistent disease reservoir—the LSCs—rather than only by eliminating the bulk blast population.
While the combination of azacitidine + venetoclax is now a dominant treatment for older/unfit AML patients [8] [1], this compound's unique mechanism of action continues to be investigated in novel combination therapies, with the goal of eradicating LSCs and overcoming therapy resistance [5] [1].
The Hedgehog (HH) signaling pathway represents a highly conserved evolutionary pathway that plays crucial roles in embryonic development, tissue patterning, and stem cell maintenance. In adults, this pathway is largely quiescent except for limited roles in tissue repair and homeostasis, but its aberrant reactivation has been strongly implicated in the pathogenesis of numerous malignancies, including hematologic cancers. The HH pathway functions as a key regulator of cellular proliferation, differentiation, and survival through both canonical (ligand-dependent) and non-canonical (ligand-independent) signaling mechanisms. The Smoothened (SMO) receptor, a Class F G-protein coupled receptor (GPCR), serves as the central signal transducer of the canonical HH pathway and has emerged as a promising therapeutic target in hematologic malignancies due to its critical positioning within the signaling cascade [1] [2].
The molecular architecture of SMO reveals key insights into its function and druggability. Human SMO is a 787-residue transmembrane protein encoded by the SMO gene, featuring an extracellular cysteine-rich domain (CRD), a linker domain, a hinge domain, and a heptahelical transmembrane domain (7TM) with a flexible C-terminal tail on the intracellular side. SMO activation is regulated by a sophisticated molecular switch mechanism centered on residue R451 in TM6, which forms interactions with T534, W535, and W537 in TM7 in the inactive state. Upon activation, these interactions are disrupted, enabling conformational changes that permit downstream signaling [1]. Structural studies have identified multiple ligand-binding pockets in SMO, including sites for cholesterol and oxysterols, highlighting the receptor's complex regulation by lipid-based agonists in the membrane environment [1].
Table 1: Key Components of the Hedgehog Signaling Pathway in Hematologic Malignancies
| Component | Type | Role in Hematologic Malignancies | Therapeutic Potential |
|---|---|---|---|
| SMO Receptor | GPCR signal transducer | Central regulator of pathway activation; promotes cancer stem cell maintenance | Primary drug target; multiple inhibitors developed |
| PTCH1/2 | Transmembrane receptor | Negative regulator; mutations cause constitutive signaling | Indirect targeting approach |
| GLI1/2/3 | Transcription factors | Final effectors activating proliferation/survival genes | Emerging target; challenges with direct inhibition |
| SUFU | Cytosolic regulator | Negative regulator; sequesters GLI proteins | Potential biomarker for therapy response |
| HH Ligands (SHH, IHH, DHH) | Secreted signaling proteins | Paracrine/autocrine stimulation of pathway | Antibody-based targeting strategies |
In hematologic malignancies, HH signaling exhibits distinct activation patterns that inform therapeutic approaches. The pathway demonstrates complex crosstalk with other critical signaling networks including Wnt, NOTCH, and growth factor pathways, creating redundant signaling networks that can bypass targeted inhibition. Research has identified that HH signaling in blood cancers frequently operates through stromal-dependent mechanisms (Type III signaling), where tumor cells either produce ligands that activate HH signaling in stromal cells (Type IIIa) or stromal cells produce ligands that activate signaling in tumor cells (Type IIIb) [3]. This stromal dependency has important implications for therapeutic targeting, as it suggests that the tumor microenvironment may protect malignant cells from SMO inhibition through paracrine rescue mechanisms [3].
The therapeutic potential of SMO inhibition has been most extensively studied in acute myeloid leukemia (AML), particularly in high-risk patients. The SMO inhibitor glasdegib received FDA approval for use in combination with low-dose cytarabine (LDAC) in newly diagnosed AML patients who are ≥75 years old or who have comorbidities that preclude intensive induction chemotherapy. This approval was based on the BRIGHT AML 1003 trial, which demonstrated a statistically significant improvement in overall survival for the this compound+LDAC arm compared to LDAC alone (8.3 months vs. 4.3 months; hazard ratio 0.46, 95% CI 0.30-0.71) [3]. Importantly, this clinical benefit occurred despite the observation that the bulk of AML cells exhibit primary resistance to SMO inhibition, leading to the hypothesis that the clinical activity of SMO inhibitors may be mediated through modulation of self-renewal in rare cancer stem cells (CSCs) or through effects on the tumor microenvironment rather than through direct cytotoxicity against the bulk tumor population [3].
In myelodysplastic syndromes (MDS), particularly those with TP53 mutations, HH signaling has been identified as a contributor to immune evasion and therapy resistance. Aberrant HH signaling in TP53-mutated MDS promotes the accumulation of immunosuppressive M2 macrophages, PD-L1 overexpression leading to T-cell exhaustion, and direct inhibition of effector T-cell function [4]. Preclinical models have demonstrated that SMO inhibition can reverse some of these immunosuppressive effects, suggesting potential synergy with immune-based therapies. The tumor microenvironment in TP53-mutated MDS and AML exhibits significant cytokine dysregulation, with elevated levels of pro-inflammatory and immunosuppressive cytokines such as IL-1β, IL-2, IL-8, and TGF-β that interact with oncogenic signaling pathways including HH, Wnt, and NF-κB [4].
Table 2: Clinical Efficacy of SMO Inhibitors in Hematologic Malignancies
| Malignancy | SMO Inhibitor | Trial Phase | Combination Therapy | Key Efficacy Findings |
|---|---|---|---|---|
| AML (high-risk) | This compound | Phase II/III | Low-dose cytarabine | Median OS 8.3 vs 4.3 months (HR 0.46) |
| AML | This compound | Phase II | Decitabine | CR+CRi 46.2% vs 30.8% with decitabine alone |
| CML | SMO inhibitors | Preclinical | Tyrosine kinase inhibitors | Enhanced elimination of CML stem cells |
| MDS (TP53-mut) | SMO inhibitors | Preclinical | Hypomethylating agents | Reversal of immune suppression markers |
| Multiple Myeloma | SMO inhibitors | Early-phase | Proteasome inhibitors | Targeting myeloma stem cell populations |
The role of SMO inhibition in chronic myeloid leukemia (CML) has been investigated primarily in the context of tyrosine kinase inhibitor (TKI) resistance. Studies have demonstrated that HH pathway activation contributes to the maintenance of CML stem cells that persist despite TKI therapy. Preclinical models have shown that combination approaches using SMO inhibitors with TKIs such as imatinib or nilotinib can more effectively target the primitive CML stem cell population than either agent alone [5]. This suggests a potential strategy for eliminating minimal residual disease in CML patients who have achieved cytogenetic remission but continue to harbor primitive leukemic stem cells that serve as a reservoir for disease relapse.
In multiple myeloma, HH signaling has been implicated in the maintenance of multiple myeloma stem cells (MMSCs), a subpopulation believed to be responsible for disease relapse and treatment resistance. The intermediate filament protein nestin has been identified as a potential marker for MMSCs and appears to have functional interactions with HH signaling [6]. While clinical trials of SMO inhibitors as single agents in multiple myeloma have demonstrated limited efficacy, combination strategies with proteasome inhibitors or immunomodulatory drugs are being explored to simultaneously target both the bulk tumor population and the treatment-resistant stem cell compartment [6].
Despite the initial promising results with SMO inhibitors in hematologic malignancies, drug resistance remains a significant clinical challenge that limits long-term efficacy. The mechanisms underlying resistance are multifaceted and involve both intrinsic and adaptive changes in tumor cells and their microenvironment.
Genetic Mutations in SMO: Point mutations in the drug-binding pocket of SMO represent a primary mechanism of resistance, analogous to mutations observed in solid tumors such as basal cell carcinoma. The most well-characterized mutations include D473H and W535L, which confer resistance by either reducing drug binding or rendering SMO constitutively active in a ligand-independent manner. The W535L mutation in particular mimics the active state of SMO, triggering ectopic HH signaling that is refractory to inhibition [1] [7]. Structural studies have revealed that these mutations cause conformational changes in the transmembrane domains that either physically block inhibitor binding or stabilize active SMO conformations that have reduced affinity for antagonists while maintaining signaling competence [1].
Bypass Signaling Pathways: Tumor cells can develop resistance through non-canonical activation of GLI transcription factors that bypass SMO entirely. Multiple kinase pathways have been implicated in this process, including KRAS-MEK-ERK, PI3K-AKT, mTOR-S6K1, and TGF-β-SMAD3 signaling cascades [7]. In hematologic malignancies, this is particularly relevant given the high frequency of mutations in growth factor signaling pathways. For example, in AML, FLT3-ITD mutations can activate both MAPK and PI3K pathways that in turn phosphorylate and activate GLI transcription factors independently of SMO [7]. This mechanism highlights the potential limitations of SMO-specific inhibition and suggests that targeting downstream effectors such as GLI proteins or combining SMO inhibitors with kinase pathway inhibitors may be necessary to overcome resistance.
The following diagram illustrates the primary resistance mechanisms to SMO inhibition in hematologic malignancies:
SMO inhibitor resistance mechanisms in hematologic malignancies include genetic mutations, bypass signaling, and microenvironment-mediated resistance.
Microenvironment-Mediated Resistance: The bone marrow niche provides sanctuary for leukemic cells through multiple protective mechanisms. Stromal cells can secrete HH ligands that activate signaling in tumor cells (reverse paracrine signaling), potentially overwhelming SMO inhibition through high local ligand concentrations [3]. Additionally, stromal cells produce various growth factors and cytokines (e.g., IGF-1, IL-6, TGF-β) that activate alternative survival pathways in malignant cells. The IGF signaling system, in particular, has been demonstrated to create a paracrine loop that promotes leukemic cell survival and chemoresistance [8]. This crosstalk between HH and IGF signaling represents a potentially important resistance mechanism that may be targeted with combination therapies.
Cancer Stem Cell Adaptations: Leukemic stem cells (LSCs) possess intrinsic properties that confer resistance to SMO inhibition, including quiescence, enhanced DNA repair capacity, and elevated expression of drug efflux transporters. Additionally, LSCs can exhibit metabolic adaptations such as increased reliance on oxidative phosphorylation and fatty acid oxidation that reduce their dependence on HH signaling for survival [4] [5]. The persistence of LSCs following SMO inhibitor treatment likely contributes to minimal residual disease and eventual relapse, highlighting the need for therapeutic strategies that specifically target this population.
Cell line models of hematologic malignancies provide valuable tools for initial screening of SMO inhibitors and mechanistic studies. Established leukemic cell lines (e.g., HL-60, K562, MV4-11) and primary patient-derived cells are utilized to assess compound efficacy, selectivity, and mechanism of action. Standard protocols involve dose-response assays across a concentration range (typically 1 nM to 10 μM) with exposure times of 72-96 hours. Viability is measured using metabolic assays such as MTT, MTS, or WST-1, while apoptosis is quantified through Annexin V/propidium iodide staining followed by flow cytometry [3] [5].
For pathway activation assessment, researchers employ quantitative RT-PCR to measure expression of HH target genes (GLI1, PTCH1, HHIP) following SMO inhibitor treatment. A standard protocol involves RNA extraction after 24-48 hours of drug exposure, cDNA synthesis, and qPCR using TaqMan assays with normalization to housekeeping genes (GAPDH, ACTB). Western blotting for GLI protein levels and localization provides complementary data on pathway inhibition. Additionally, ciliary translocation assays using immunofluorescence staining for SMO and ciliary markers (acetylated α-tubulin, ARL13B) can visualize inhibitor effects on the fundamental process of SMO accumulation in primary cilia [3].
Given the hypothesized importance of LSCs in SMO inhibitor response, stem cell-focused assays are critical for comprehensive compound evaluation. The gold standard approach involves colony-forming unit (CFU) assays in methylcellulose-based semisolid media, which quantify primitive progenitor cells capable of multilineage differentiation. For SMO inhibitor studies, primary leukemic cells are plated in cytokine-enriched methycellulose with varying concentrations of the investigational compound, and colonies are counted after 10-14 days of culture [3] [5].
More sophisticated xenotransplantation models provide the most clinically relevant assessment of LSC targeting. Immunodeficient mice (e.g., NSG, NOG strains) are transplanted with primary human leukemic cells, followed by treatment with SMO inhibitors alone or in combination with standard therapies. The key endpoints include engraftment quantification in bone marrow by flow cytometry for human CD45+ cells, limiting dilution analysis to calculate LSC frequency, and secondary transplantation capacity to assess self-renewal inhibition. These in vivo models have been instrumental in demonstrating that SMO inhibitors can target the LSC population in AML and CML, providing mechanistic insights into the clinical activity observed in patients [3] [5].
The following diagram outlines a recommended experimental workflow for evaluating SMO inhibitors:
Recommended experimental workflow for comprehensive evaluation of SMO inhibitors in hematologic malignancies.
To evaluate microenvironment-mediated resistance, co-culture systems that mimic the bone marrow niche are essential. Standard protocols involve plating leukemic cells directly with stromal cell lines (e.g., HS-5, HS-27a) or primary bone marrow mesenchymal stem cells in transwell systems or direct contact co-cultures. SMO inhibitors are then tested in both monoculture and co-culture conditions to quantify the protective effect of stromal cells. These systems can be further enhanced by incorporating cytokine profiling (ELISA, Luminex) and gene expression analysis of both stromal and leukemic compartments to identify potential resistance mechanisms [3] [8].
For investigating immune modulation by SMO inhibitors, particularly relevant in TP53-mutated MDS/AML, co-cultures with immune cell populations are employed. These include T-cell suppression assays to measure effects on T-cell proliferation and activation in the presence of myeloid suppressor cells, and macrophage polarization studies to assess shifts between M1 (anti-tumor) and M2 (pro-tumor) phenotypes. These immunomodulatory effects represent an increasingly important aspect of SMO inhibitor activity beyond direct cytotoxicity [4].
The development of next-generation SMO inhibitors and rational combination approaches represents the most promising direction for advancing the treatment of hematologic malignancies. Several strategies show particular potential for overcoming the limitations of current SMO-targeted therapies:
Novel SMO Inhibitors with Broader Specificity: Emerging SMO inhibitors are being designed to target alternate binding sites or maintain efficacy against common resistance mutations. Compounds that allosterically stabilize inactive SMO conformations or covalently bind to less mutable cysteine residues may provide more durable pathway suppression. Additionally, dual-target inhibitors that simultaneously engage SMO and related pathways (e.g., PI3K, BET bromodomains) offer the potential for enhanced efficacy and reduced resistance development [7].
GLI-Targeted Therapies: Direct targeting of GLI transcription factors downstream of SMO represents a promising strategy to overcome resistance mediated by non-canonical pathway activation. Several GLI inhibitors (e.g., GANT61, arsenic trioxide) have demonstrated preclinical activity but face challenges with toxicity and pharmaceutical properties. Novel approaches include protein degradation technologies (PROTACs) that target GLI proteins for ubiquitination and proteasomal destruction, and inhibitors of GLI transcriptional co-activators [9] [7].
Rational Combination Therapies: Based on the complex crosstalk between HH signaling and other pathways, rational combinations represent the most immediately promising approach. In AML and MDS, combinations of SMO inhibitors with hypomethylating agents (azacitidine, decitabine) have shown enhanced efficacy in preclinical models, potentially through simultaneous targeting of LSCs and the bulk tumor population [4] [3]. Similarly, in CML, the combination of SMO inhibitors with tyrosine kinase inhibitors may address the persistent reservoir of LSCs that drives disease relapse. The integration of SMO inhibitors with immune checkpoint blockers (anti-PD-1/PD-L1) represents another compelling strategy, particularly for TP53-mutated diseases where HH signaling contributes to an immunosuppressive microenvironment [4].
Biomarker-Driven Patient Selection: The clinical development of SMO inhibitors has been hampered by the lack of reliable biomarkers for patient selection. Future efforts should focus on validating predictive biomarkers such as GLI expression signatures, PTCH mutation status, primary cilia presence, or circulating HH ligand levels that can identify patients most likely to benefit from SMO inhibition. The integration of these biomarkers into clinical trial design will enable more targeted application of these agents and improve the probability of demonstrating efficacy in selected populations [3] [7].
This compound is typically developed as a monomaleate salt to enhance its stability and solubility [1]. A novel dimaleate salt form has also been synthesized and characterized, which exists in a surprising double-salt form based on structural analysis via 15N ssNMR and single-crystal X-ray diffraction [1].
The provided literature reveals two primary synthetic strategies, summarized in the workflow below:
Recent patent literature describes processes to prepare crystalline polymorphs of this compound maleate (designated as Forms GT1, GT2, GT3, GT4) and an amorphous form, characterized by XRPD and solid-state NMR [2].
Robust analytical methods are critical for quantification, pharmacokinetic studies, and quality control of this compound. Multiple Liquid Chromatography methods have been developed and validated, with key parameters compared in the table below.
| Method Feature | LC-MS/MS for Bioanalysis (Human Plasma) [3] [4] | LC-MS/MS for Combination Therapy (Rat Plasma) [5] | RP-HPLC with AQbD Approach (API) [6] |
|---|---|---|---|
| Analytical Technique | LC-MS/MS (ESI) | LC-MS/MS (ESI) | RP-HPLC (UV) |
| Column | C18 symmetric (150 mm x 4.6 mm, 3.5 μm) | Reversed-phase polar-100 (100 mm x 2.1 mm, 3 μm) | Kromasil 100 C18 (250 mm x 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid (30:70, pH 4.0) | Water (0.1% FA): Acetonitrile (85:15, pH 3.2) | Phosphate buffer (pH 4.4): Acetonitrile (51.8:48.2) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.98 mL/min |
| Detection | MS/MS | MS/MS | UV @ 225 nm |
| Retention Time | 2.62 min | Not Specified | Not Specified |
| Linearity Range | 6 - 120 ng/mL | 5 - 3000 ng/mL | Not Specified for API |
| Run Time | 6 min | 3.5 min | Not Specified |
| Key Application | Quantification in human plasma | Simultaneous quantification of this compound & Cytarabine | Estimation of API using Quality by Design |
| Extraction Recovery | 99.94% | 93.93 - 101.43% | Not Applicable |
The experimental workflow for developing and validating a bioanalytical method is a multi-stage process:
For researchers working with this compound, several core properties are well-established:
This technical guide synthesizes the latest research to provide a foundation for scientists working on the development and analysis of this compound.
The kinetic behavior of glasdegib in patients was best described by a two-compartment model with first-order absorption and linear elimination [1] [2]. The table below summarizes the final parameter estimates from the base model.
| Parameter | Symbol | Estimate | Interindividual Variability (%CV) |
|---|---|---|---|
| Apparent Total Clearance | CL/F | 6.27 L/h | 32.5% |
| Apparent Central Volume of Distribution | Vc/F | 3.32 L | 69.6% |
| Apparent Peripheral Volume of Distribution | Vp/F | 279.2 L | 105.0% |
| Intercompartmental Clearance | Q/F | 6.05 L/h | Fixed |
| First-Order Absorption Rate Constant | ka | 0.565 h⁻¹ | 112.0% |
| Secondary PK Parameters | |||
| Elimination Half-life | t₁/₂ | ~17.4 hours [3] [4] | |
| Oral Bioavailability | F | 77.1% [1] [4] | |
| Absolute Bioavailability (vs. IV) | F | 77.12% [1] |
This model was developed using nonlinear mixed-effects modeling (NONMEM v.7.3.0) with data from 269 patients with advanced hematologic malignancies or solid tumors. Doses in the analysis ranged from 5 to 640 mg once daily [5] [1].
The PopPK analysis identified several statistically significant covariates on this compound's apparent clearance (CL/F). However, the magnitude of these effects was not considered clinically meaningful, and no dose adjustments are recommended for these factors [5] [1] [4].
| Covariate | Effect on this compound CL/F |
|---|---|
| Body Weight | Increased body weight leads to increased clearance. |
| Creatinine Clearance | Increased renal function leads to increased clearance. |
| Use of moderate/strong CYP3A inhibitors | Decreases clearance, leading to increased exposure. |
| Percentage of Bone Marrow Blasts | A higher blast percentage leads to increased clearance. |
Other covariates, including age, sex, race, and hepatic function, were tested and found to have no significant impact on this compound's pharmacokinetic parameters [5] [1] [4].
The PopPK analysis followed a standardized workflow. The following diagram outlines the key stages of the model development and evaluation process.
Workflow of the this compound population pharmacokinetic analysis.
The table below summarizes the core absorption, distribution, metabolism, and excretion (ADME) characteristics of glasdegib.
| Parameter | Summary of Findings | Key Quantitative Data / Clinical Observations |
|---|
| Absorption | High absolute oral bioavailability; absorption rate not clinically impacted by food. | • Absolute Bioavailability: 77.12% (90% CI: 71.83%-82.81%) [1] [2] [3]. • Median Tmax (100 mg dose): ~1.7 hours [2]. • Effect of Food: A high-fat, high-calorie meal had no clinically relevant effect [4] [3]. | | Distribution | Extensive distribution into tissues; high plasma protein binding. | • Mean Apparent Volume of Distribution (Vz/F): 188 L (20% CV) in patients [5] [3]. • Protein Binding: ~91% [5]. • Unbound Fraction: <10% in plasma [4]. | | Metabolism | Primarily metabolized by hepatic cytochrome P450 enzymes, with minor contributions from UGT enzymes. | • Primary Enzyme: CYP3A4/5 [1] [4] [5]. • Secondary Enzymes: CYP2C8 and UGT1A9 [5]. • Processes: Hydroxylation, N-desmethylation, and glucuronidation [4]. | | Excretion | Eliminated via both renal and fecal routes, with a significant portion of unchanged drug excreted. | • Mean Half-life: ~17.4 hours at the 100 mg clinical dose [4] [5]. • Total Recovery (100 mg radiolabeled dose): ~90.6% [5] [3]. • Feces: 41.7% (19.5% as unchanged drug) [5] [3]. • Urine: 48.9% (17.2% as unchanged drug) [5] [3]. | | Clearance | Apparent clearance is low to moderate. | • Apparent Oral Clearance (CL/F): 6.45 L/h (25% CV) in patients with hematologic malignancies [5]. |
The following methodologies from key studies provide the evidence for the ADME properties summarized above.
This was a pivotal phase 1, open-label, randomized, two-sequence, two-treatment, two-period crossover study in healthy volunteers under fasting conditions [1].
This was a phase 1, open-label, parallel-group trial to assess the impact of hepatic impairment on this compound pharmacokinetics [4].
The following diagrams illustrate the key metabolic pathways of this compound and the workflow of the definitive bioavailability study.
Diagram of this compound's primary metabolic and excretion pathways, highlighting the role of CYP3A4.
Workflow of the phase 1 randomized crossover study design used to determine absolute oral bioavailability.
Population pharmacokinetic analyses have evaluated the impact of patient-specific factors on this compound exposure [3]. The following were found to be statistically significant covariates on apparent clearance (CL/F), but the magnitude of these effects was deemed not clinically meaningful, and thus no dose adjustment is recommended based on these factors alone [3]:
However, the following drug interactions are clinically important:
Acute Myeloid Leukemia (AML) represents a significant therapeutic challenge in hematologic malignancies, particularly among older adults and medically frail patients. With a median age at diagnosis of 68 years and approximately one-third of patients aged over 75 years at presentation, AML predominantly affects populations with limited tolerance for intensive induction chemotherapy [1]. Traditional treatment paradigms for fit patients involve intensive "7+3" induction regimens, but nearly 50% of adults with AML are deemed unsuitable candidates for such approaches due to comorbid conditions, advanced age, or unfavorable disease biology [2]. Until recently, therapeutic options for these unfit patients were restricted to low-intensity interventions such as low-dose cytarabine (LDAC) or hypomethylating agents, which yielded disappointing response rates of 7-18% and median overall survival of just 4-8 months [3].
The emergence of targeted therapies has begun to transform this treatment landscape. Glasdegib (DAURISMO), an oral hedgehog pathway inhibitor, received FDA approval in November 2018 for use in combination with LDAC for newly diagnosed AML in patients aged ≥75 years or those with comorbidities precluding intensive induction chemotherapy [2]. This approval was based on the landmark BRIGHT AML 1003 trial, which demonstrated a significant survival advantage for the combination therapy compared to LDAC alone [4]. These application notes provide researchers and drug development professionals with comprehensive experimental protocols, mechanistic insights, and clinical efficacy data supporting the use of this novel combination therapy.
The hedgehog (Hh) signaling pathway plays a fundamental role in embryonic development, tissue patterning, and stem cell maintenance, becoming largely quiescent in adult tissues under normal physiological conditions [4]. However, aberrant reactivation of this pathway has been implicated in the pathogenesis and persistence of various malignancies, including AML. In the hematopoietic system, Hh signaling is critical for the maintenance and self-renewal of leukemic stem cells (LSCs) – a primitive cell population believed to drive disease initiation, therapeutic resistance, and eventual relapse [3].
The molecular mechanism of Hh pathway activation involves a complex signaling cascade. In the absence of Hh ligands, the Patched (PTCH1) receptor inhibits Smoothened (SMO), a key transmembrane protein. When Hh ligands bind PTCH1, this inhibition is relieved, allowing SMO to initiate intracellular signaling that ultimately leads to the activation of GLI transcription factors and expression of target genes promoting cell survival, proliferation, and stemness [3]. In AML, overexpression of Hh pathway components has been documented in chemotherapy-resistant myeloid leukemia cells, establishing this pathway as a therapeutically attractive target for disrupting LSC maintenance [4].
This compound is a potent, selective, orally bioavailable inhibitor of the Hh signaling pathway that exerts its effects through direct binding to SMO [2]. By antagonizing SMO, this compound prevents downstream transduction of Hh signals, effectively silencing pathway activity. Preclinical models have demonstrated that this compound-mediated Hh inhibition reduces expression of key leukemia stem-cell regulators and diminishes LSC populations in patient-derived AML cells [4]. This biological effect fundamentally alters the therapeutic landscape – by targeting the LSC compartment, this compound may potentially disrupt disease perpetuation at its source rather than merely debulking the more differentiated blast population.
The rational basis for combining this compound with cytarabine stems from compelling preclinical evidence demonstrating that Hh pathway inhibition substantially enhances chemosensitivity in AML models [4]. The proposed mechanism involves forced cell cycle entry of quiescent LSCs, rendering these traditionally therapy-resistant populations vulnerable to cytotoxic agents. This synergistic relationship was confirmed in preclinical studies where this compound combined with LDAC inhibited tumor growth and reduced CD45+/CD33+ marrow blasts more effectively than either agent alone [2].
Diagram 1: Molecular mechanism of this compound-mediated inhibition of the Hedgehog signaling pathway. This compound binds to and inhibits SMO, preventing activation of GLI transcription factors and subsequent expression of genes promoting leukemic stem cell survival and chemoresistance.
The foundational evidence supporting this compound approval comes from the BRIGHT AML 1003 trial (NCT01546038), an open-label, randomized, multicenter phase II study conducted across North America and Europe [4]. This trial enrolled 132 patients with newly diagnosed AML or high-risk myelodysplastic syndrome (RAEB-2 per WHO 2008 classification) who were considered unsuitable for intensive chemotherapy. Patients were stratified according to cytogenetic risk profile (good/intermediate vs. poor) and randomized in a 2:1 ratio to receive either this compound (100 mg orally once daily continuously) plus LDAC (20 mg subcutaneously twice daily on days 1-10 of each 28-day cycle) or LDAC alone [4]. The patient population reflected the intended treatment demographic, with a median age of 77 years in the combination arm and 76 years in the LDAC monotherapy arm. More than half of patients in both arms had secondary AML, and approximately two-thirds had severe cardiac disease, confirming the high-risk nature of the study population [2].
The trial met its primary endpoint decisively, with this compound plus LDAC demonstrating significantly superior overall survival compared to LDAC alone. The median overall survival was 8.8 months (80% CI: 6.9-9.9) versus 4.9 months (80% CI: 3.5-6.0), respectively, corresponding to a hazard ratio of 0.51 (80% CI: 0.39-0.67; P = 0.0004) [4]. This represents a near doubling of median survival with the combination therapy. Secondary endpoints further substantiated the efficacy advantage, with complete remission rates of 17.0% in the this compound combination arm compared to just 2.3% with LDAC alone (P < 0.05) [4]. The survival benefit was consistent across prespecified subgroups, including those with poor-risk cytogenetics, where the combination therapy extended median overall survival to 4.4 months compared to 2.3 months with LDAC alone [5].
Recent comprehensive meta-analyses have further corroborated the efficacy of this compound combinations in AML. A 2025 systematic review and network meta-analysis evaluating low-intensity treatments for older AML patients analyzed data from 26 trials encompassing 4,920 patients [1]. This sophisticated analysis ranked treatment regimens using surface under the cumulative ranking curve (SUCRA) values, with this compound plus LDAC demonstrating promising efficacy, ranking highly among all therapies for overall survival improvement (SUCRA = 0.898) [1]. Only the combination of azacitidine plus venetoclax ranked higher (SUCRA = 0.936), positioning this compound plus LDAC as a clinically meaningful option in the non-intensive treatment landscape.
Another 2025 comprehensive meta-analysis specifically evaluating this compound combinations reported a pooled two-year overall survival of 30% (95% CI: 27-34%) for this compound plus chemotherapy [6]. Subgroup analysis revealed interesting differential outcomes based on the specific chemotherapeutic partner: the highest median survival of 17.6 months (95% CI: 15.6-21.9) was observed with this compound plus cytarabine and daunorubicin, followed by 10.4 months (95% CI: 8.22-12.3) for this compound plus azacitidine, and 7.89 months (95% CI: 5.47-11.5) for this compound plus LDAC [6]. This gradient underscores the influence of background therapy on overall outcomes and suggests potential applications for this compound across multiple combination regimens.
Table 1: Efficacy Outcomes from the BRIGHT AML 1003 Pivotal Trial
| Parameter | This compound + LDAC | LDAC Alone | Hazard Ratio / P-value |
|---|---|---|---|
| Median Overall Survival | 8.8 months (80% CI: 6.9-9.9) | 4.9 months (80% CI: 3.5-6.0) | HR 0.51; 80% CI: 0.39-0.67; P = 0.0004 |
| Complete Remission Rate | 17.0% (15/88 patients) | 2.3% (1/44 patients) | P < 0.05 |
| Overall Survival by Cytogenetics | |||
| - Good/Intermediate Risk | 12.2 months | 6.0 months | P = 0.0035 |
| - Poor Risk | 4.4 months | 2.3 months | P = 0.0422 |
| Overall Survival by Age | |||
| - ≤75 years | 10.1 months | 4.8 months | - |
| - ≥75 years | 7.7 months | 5.1 months | - |
| Median Treatment Duration | 83 days | 47 days | - |
Table 2: Network Meta-Analysis of Low-Intensity AML Therapies (2025)
| Treatment Regimen | SUCRA Value for Overall Survival | Ranking Among Therapies |
|---|---|---|
| Azacitidine + Venetoclax | 0.936 | 1 |
| LDAC + this compound | 0.898 | 2 |
| LDAC + Venetoclax | 0.718 | 3 |
| Azacitidine | 0.652 | 4 |
| LDAC | 0.301 | 5 |
The standard protocol for this compound in combination with LDAC involves specific dosing and scheduling considerations. The recommended dosage of this compound is 100 mg administered orally once daily on a continuous basis throughout 28-day treatment cycles [2]. This compound is available as 25 mg and 100 mg tablets, facilitating accurate dosing. LDAC is administered at 20 mg subcutaneously twice daily for 10 consecutive days (days 1-10) of each 28-day cycle [3]. Treatment should be continued until disease progression, unacceptable toxicity, or patient refusal, with regular assessment of treatment response typically conducted after each cycle initially, then at appropriate intervals once disease stabilization is achieved.
Critical administrative considerations include consistent timing of this compound administration, which can be taken with or without food. If a dose is missed, patients should be instructed to resume dosing at the next scheduled time – dose doubling should not be attempted to make up for missed doses [7]. For management of adverse events, dose interruptions and/or reductions may be implemented, with the this compound dose potentially being decreased to 50 mg daily or further to 50 mg every other day if toxicity persists [7]. The LDAC component may also require temporary interruption or dose modification based on hematologic parameters and non-hematologic toxicities, following conventional cytarabine management guidelines.
The safety profile of this compound plus LDAC has been systematically characterized through clinical trials. The most common adverse reactions (incidence ≥20%) associated with the combination include anemia (43%), fatigue (36%), hemorrhage (36%), febrile neutropenia (31%), musculoskeletal pain (30%), edema (30%), thrombocytopenia (30%), nausea (29%), dyspnea (23%), decreased appetite (21%), dysgeusia (21%), mucositis (21%), constipation (20%), and rash (20%) [7]. Most non-hematologic events are low-grade and manageable with supportive care measures.
Several serious toxicities warrant particular attention. This compound carries a Boxed Warning for embryo-fetal toxicity, as it can cause severe birth defects or embryo-fetal death when administered during pregnancy [7]. This necessitates rigorous pregnancy testing and contraception requirements for patients of reproductive potential. QTc interval prolongation represents another significant concern, with 5% of patients in clinical trials experiencing QTc >500 ms and 4% having increases from baseline >60 ms [7]. Regular electrocardiogram monitoring and electrolyte assessment are essential, particularly in patients with additional risk factors for arrhythmia.
Table 3: Management of Common Adverse Events with this compound + LDAC
| Adverse Event | Incidence | Preventive Strategies | Management Approaches | |-------------------|---------------|---------------------------|---------------------------| | Hematologic Toxicity | | | | - Anemia | 43% | Regular monitoring | Transfusion support, consider erythropoiesis-stimulating agents | | - Thrombocytopenia | 30% | Regular monitoring | Transfusion support, avoid NSAIDs | | - Febrile Neutropenia | 31% | Monitor for signs of infection | Prompt antibiotic therapy, G-CSF consideration | | Non-Hematologic Toxicity | | | | - Dysgeusia | 21% | Patient education | Dietary modifications, oral hygiene | | - Muscle Spasms | 14% | Ensure hydration | Dose modification if severe, physical therapy | | - Nausea | 29% | Prophylactic antiemetics | 5-HT3 antagonists, dose interruption if severe | | - Fatigue | 36% | Activity planning | Energy conservation, assess for other causes | | - QTc Prolongation | 5% (>500 ms) | Baseline and periodic ECG | Electrolyte monitoring, dose modification for QTc >500 ms |
This compound exhibits predictable pharmacokinetics with a half-life supporting once-daily dosing. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and is a substrate for P-glycoprotein, creating several clinically relevant drug interaction potentials [7]. Concomitant administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) increases this compound plasma concentrations, which may amplify the risk of adverse events including QTc interval prolongation. When coadministration is unavoidable, increased monitoring is recommended, though alternative antibiotics or antifungal agents not inhibiting CYP3A4 are preferred [7].
Conversely, concomitant use with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) significantly decreases this compound plasma concentrations and may compromise efficacy – such combinations are contraindicated [7]. For moderate inducers, if avoidance is not possible, the this compound dose should be increased to 200 mg once daily (if taking 100 mg) or 100 mg once daily (if taking 50 mg) as tolerated [7]. Additionally, given this compound's potential to prolong QTc interval, concomitant use with other QTc-prolonging drugs should be approached cautiously, with consideration of alternative agents or enhanced cardiac monitoring if coadministration is unavoidable.
The therapeutic landscape for unfit AML patients has evolved substantially in recent years, with several novel agents demonstrating efficacy in this challenging population. The 2025 network meta-analysis providing comparative effectiveness data across multiple regimens positioned this compound plus LDAC favorably among available options [1]. With a SUCRA value of 0.898 for overall survival, this combination ranked second only to azacitidine plus venetoclax (SUCRA = 0.936) and ahead of other established regimens including LDAC plus venetoclax (SUCRA = 0.718) [1]. This analysis incorporated data from 26 clinical trials and represents the most comprehensive indirect comparison of low-intensity AML therapies to date.
When considering the differential efficacy across combination partners, a 2025 meta-analysis reported intriguing findings. This compound demonstrated variable overall survival benefits depending on the chemotherapeutic backbone: 17.6 months with cytarabine and daunorubicin, 10.4 months with azacitidine, and 7.89 months with LDAC [6]. This gradient suggests that this compound's efficacy is not restricted to a single combination partner and may have broader application across treatment intensities. The mechanistic synergy between Hh inhibition and cytotoxic chemotherapy appears to operate across different intensity levels, potentially allowing regimen selection tailored to individual patient fitness and disease risk profiles.
Real-world evidence, while limited, provides valuable insights into the practical application of this compound plus LDAC outside the controlled trial setting. A recent Italian retrospective analysis of 29 elderly/frail AML patients treated with this combination in routine practice reported more modest outcomes than the registration trial, with a median overall survival of 3.3 months and an overall response rate of 23.1% [8]. This discrepancy highlights the challenge of translating clinical trial efficacy to real-world effectiveness, potentially reflecting more profoundly frail populations treated in community practice.
The Italian analysis identified several factors potentially influencing outcomes, including a high proportion of patients (79.3%) with antecedent myelodysplastic syndrome, many of whom had received prior azacitidine treatment [8]. Despite the modest overall outcomes, responders demonstrated significantly longer survival compared to non-responders, underscoring the potential for meaningful benefit in appropriately selected patients. This real-world experience suggests that this compound plus LDAC may be particularly useful in a subset of very frail/elderly AML patients who lack other therapeutic options, though better patient selection biomarkers are needed to optimize treatment allocation.
The combination of this compound with LDAC represents a valuable therapeutic advance for older and unfit patients with newly diagnosed AML, offering a statistically significant and clinically meaningful survival advantage over LDAC alone. The well-characterized safety profile, with predominantly manageable non-hematologic toxicities, supports its use in this vulnerable population. The dual targeting of both the bulk leukemia population (via cytarabine) and the leukemic stem cell compartment (via this compound) provides a mechanistic rationale that aligns with contemporary understanding of AML biology and treatment resistance.
Several unanswered questions remain regarding optimal implementation of this combination. The identification of predictive biomarkers for response would enhance patient selection, particularly given the variable outcomes observed in real-world experience. Additionally, the sequential or combination use of this compound with other novel agents, particularly BCL-2 inhibitors, represents an intriguing area for future investigation. As treatment paradigms in AML continue to evolve, this compound plus LDAC maintains a relevant position in the therapeutic armamentarium, particularly for patients in whom venetoclax-based regimens are not suitable or available. Further research exploring this compound in combination with other backbone therapies may expand its utility across the AML spectrum.
This compound (marketed as DAURISMOTM) is a novel Hedgehog signaling pathway inhibitor approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in combination with low-dose cytarabine. As a potent Smoothened receptor inhibitor, this compound requires robust analytical methods to support pharmaceutical development, quality control, and therapeutic drug monitoring. These methods must be precise, accurate, and sensitive enough to quantify the drug substance and detect potential impurities in both pharmaceutical dosage forms and biological matrices.
The development of reliable analytical methods for this compound is essential for several aspects of drug development and clinical application. These include stability testing, pharmacokinetic studies, therapeutic drug monitoring, and quality control during manufacturing. This document provides comprehensive application notes and detailed protocols for analyzing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, incorporating both traditional and Analytical Quality by Design (AQbD) approaches.
Two robust RP-HPLC methods have been developed for the analysis of this compound in pharmaceutical dosage forms. These methods enable precise quantification and impurity profiling of this compound, which is essential for quality control in pharmaceutical manufacturing.
Table 1: Comparison of RP-HPLC Methods for this compound Analysis
| Parameter | Method 1: Quality by Design Approach | Method 2: Conventional Approach |
|---|---|---|
| Column | Kromasil 100 C18 (250 × 4.6 mm, 5 µm) | Waters X-Bridge C18 (150 × 4.6 mm, 3.5 µm) |
| Mobile Phase | Phosphate buffer pH 4.4:ACN (51.8:48.2 v/v) | 0.1% OPA buffer:ACN (50:50 v/v) |
| Flow Rate | 0.98 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | 250 nm |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 10 µL | Not specified |
| Retention Time | Not specified | Not specified |
| Linearity Range | 25-500 µg/mL | 25-500 µg/mL |
| Correlation Coefficient (R²) | 0.9992 | >0.999 |
| Theoretical Plates | >2000 | As per USP SST specifications |
The AQbD approach utilized a Box-Behnken design (BBD) for multivariate optimization of critical method parameters, including mobile phase composition, flow rate, and pH, to establish a robust design space [1]. This systematic approach ensured that the method remained accurate and precise despite minor variations in analytical conditions. The conventional method also demonstrated excellent performance with precision and accuracy ranging between 98-102% and %RSD below 2.0% in all robustness conditions [2].
For the quantification of this compound in biological matrices such as human plasma, LC-MS/MS methods offer superior sensitivity and selectivity, enabling pharmacokinetic studies and therapeutic drug monitoring.
Table 2: LC-MS/MS Methods for this compound Bioanalysis
| Parameter | Method 1: Human Plasma Analysis | Method 2: Metabolic Stability Assessment |
|---|---|---|
| Column | C18 Symmetric (150 × 4.6 mm, 3.5 µm) | C18 Column (Not specified) |
| Mobile Phase | ACN:0.1% FA (30:70 v/v), pH 4.0 | Isocratic system (Not specified) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Ionization Source | ESI | ESI |
| Analysis Mode | MRM | MRM |
| Retention Time | 2.62 min | 1.25 min (IS: this compound) |
| Linearity Range | 6-120 ng/mL | 5-500 ng/mL (for Alvocidib) |
| Correlation Coefficient (R²) | 0.999 | 0.9995 (for Alvocidib) |
| LLOQ | Not specified | 5 ng/mL (for Alvocidib) |
| Extraction Recovery | 99.94% | 101.4% (for Alvocidib) |
| Matrix Effect | 98.56% (minimal interference) | Not specified |
The LC-MS/MS method for this compound quantification in human plasma demonstrated excellent recovery (99.94%) with minimal matrix interference (98.56%), making it suitable for sensitive bioanalysis [3]. Another research group utilized this compound as an internal standard for quantifying alvocidib in human liver microsomes, demonstrating its applicability in metabolic stability studies [4].
Principle: This protocol describes a systematic AQbD approach to develop and validate a robust RP-HPLC method for the quantification of this compound in pharmaceutical dosage forms.
Materials and Reagents:
Equipment:
Method Details:
Table 3: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Kromasil 100 C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 4.4):ACN (51.8:48.2 v/v) |
| Flow Rate | 0.98 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | Not specified |
Procedure:
Validation Parameters:
Figure 1: Workflow for RP-HPLC Method Development Using AQbD Approach
Principle: This protocol outlines the procedures for conducting forced degradation studies on this compound under various stress conditions to establish the stability-indicating property of the analytical method.
Materials and Reagents:
Equipment:
Procedure:
Observations:
Figure 2: Workflow for Forced Degradation Studies
Principle: This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.
Materials and Reagents:
Equipment:
Method Details:
Table 4: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | Not specified |
| Source Temperature | Not specified |
| Nebulizing Gas | Not specified |
| Drying Gas | Not specified |
| MRM Transitions | Not specified for this compound |
Procedure:
Method Validation:
Peak Tailing: If peak tailing is observed (>2.0 tailing factor), consider:
Retention Time Shift: Significant retention time drift may indicate:
Poor Resolution: If resolution between this compound and degradation products is inadequate:
Low Recovery in Bioanalysis: If extraction recovery is suboptimal:
Matrix Effects in LC-MS/MS: If significant matrix effects are observed:
AQbD Implementation: For robust method development, utilize Box-Behnken design to simultaneously optimize multiple factors including mobile phase composition, pH, and flow rate. This approach establishes a method operable design region within which the method remains valid [1].
Forced Degradation: Conduct forced degradation studies under mild conditions initially (mild concentrations of stress agents, shorter durations) to avoid secondary degradation. Approximately 5-20% degradation is sufficient to demonstrate the stability-indicating capability of the method.
Bioanalytical Method Validation: Follow FDA and EMA guidelines for bioanalytical method validation. Pay special attention to matrix effect evaluation using lots from at least 6 different donors to ensure method robustness.
The analytical methods described in this document support various aspects of this compound development:
Pharmaceutical Quality Control: The RP-HPLC methods enable quality assessment of this compound in pharmaceutical dosage forms, ensuring identity, potency, and purity [2] [1].
Stability Studies: Forced degradation studies help identify potential degradation pathways and establish appropriate storage conditions and shelf life for the drug product.
Pharmacokinetic Studies: The LC-MS/MS method facilitates therapeutic drug monitoring and pharmacokinetic profiling of this compound in clinical settings, supporting dose optimization [3].
Drug-Drug Interaction Studies: These methods can be applied to investigate potential drug-drug interactions, particularly those involving CYP3A4, as this compound is known to interact with strong CYP3A4 inhibitors [5].
Metabolic Stability Assessment: this compound has been used as an internal standard in metabolic stability studies of other anticancer agents, demonstrating its utility in early drug discovery [4].
The analytical methods presented in this document provide comprehensive tools for the analysis of this compound in both pharmaceutical formulations and biological matrices. The RP-HPLC methods with UV detection offer robust and cost-effective solutions for quality control laboratories, while the LC-MS/MS methods provide the sensitivity and selectivity required for bioanalytical applications. The incorporation of AQbD principles in method development ensures robustness and reliability, reducing the need for frequent method adjustments. These methods collectively support the pharmaceutical development, quality control, and clinical application of this compound throughout its product lifecycle.
Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stable dosage forms. This note outlines a protocol based on an Analytical Quality by Design (AQbD) approach for the forced degradation of Glasdegib, a hedgehog pathway inhibitor used in the treatment of acute myeloid leukemia (AML) [1] [2].
This compound (PF-04449913) is an oral, potent, and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. It functions by binding to the Smoothened (SMO) receptor [1]. Aberrant Hh signaling is implicated in the pathogenesis of hematologic malignancies, and this compound has shown clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome [1] [2]. The stability of this active pharmaceutical ingredient is paramount for ensuring drug safety and efficacy.
The following diagram illustrates the Hedgehog pathway that this compound inhibits, which is crucial for understanding its therapeutic target.
Diagram Title: this compound Inhibition of the Hedgehog Signaling Pathway
This protocol is adapted from a published study that utilized a Quality by Design (QbD) approach for method development [3].
3.1. Materials and Reagents
3.2. Chromatographic Conditions The following conditions were optimized using a Box-Behnken Design (BBD) and are the suggested validated parameters [3]:
| Parameter | Specification |
|---|---|
| Column | Kromasil 100 C18 (250 mm × 4.6 mm, 5 µm) |
| Column Temperature | 30°C |
| Mobile Phase | Phosphate Buffer (pH 4.4) : Acetonitrile (51.8 : 49.2 %v/v) |
| Flow Rate | 0.98 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL (or as per method suitability) |
3.3. Forced Degradation Stress Conditions Prepare a stock solution of this compound (e.g., 1 mg/mL) and subject aliquots to the following stress conditions. The table below summarizes the quantitative outcomes from the study [3].
| Stress Condition | Details | Degradation Observed | Key Findings |
|---|---|---|---|
| Acid Hydrolysis | Treat with 0.1 N HCl; reflux at 60°C for 30 minutes. | ~8% | Significant degradation was observed. |
| Base Hydrolysis | Treat with 0.1 N NaOH; reflux at 60°C for 30 minutes. | Not specified in abstract | Degradation was noted, but the extent was not quantified in the available data. |
| Oxidative Stress | Treat with 20% H₂O₂ at room temperature for 20 minutes. | Significant | This condition caused the most substantial degradation. |
| Thermal Stress | Expose solid drug to dry heat at 105°C for 6 hours. | Not specified in abstract | The drug was found to be stable under this condition. |
| Photolytic Stress | Expose solid drug to UV light as per ICH Q1B guidelines. | Not specified in abstract | The drug was found to be stable under this condition. |
3.4. Procedure
The following diagram outlines the logical workflow for developing and validating the method, incorporating the AQbD principles cited in the study [3].
Diagram Title: AQbD Workflow for this compound Stability Method
The developed RP-HPLC method is stability-indicating as it effectively separates this compound from its degradation products formed under various stress conditions [3]. The application of AQbD through a Box-Behnken Design ensured a robust and well-understood method. The study concluded that this compound is particularly susceptible to oxidative degradation, which must be considered during formulation, packaging, and storage of the drug product. The method was validated as per ICH guidelines and was found to be linear, accurate, precise, and specific [3].
Acute myeloid leukemia (AML) represents the most common acute leukemia in adults, with a median age at diagnosis of 68 years, creating significant therapeutic challenges due to patient frailty and comorbidities [1] [2]. Older patients or those unfit for intensive chemotherapy have historically faced dismal outcomes, with median overall survival of just 4-6 months and early mortality rates as high as 26-36% with conventional approaches [2]. The emergence of novel agents targeting specific pathogenic pathways has transformed the therapeutic landscape for this vulnerable population, necessitating detailed protocols for their optimal application in both clinical and research settings.
Glasdegib (DAURISMO) is an oral Hedgehog pathway inhibitor that targets the Smoothened (SMO) receptor, a key component of the aberrantly activated Hedgehog signaling cascade in AML stem cells [3] [4]. The therapeutic rationale for combining this compound with hypomethylating agents stems from their complementary mechanisms of action: while hypomethylating agents like azacitidine and decitabine modify DNA methylation patterns to restore normal gene expression, this compound targets the leukemia stem cell compartment believed to be responsible for disease persistence and relapse [3] [5]. This combination represents a mechanistically sophisticated approach to simultaneously target differentiated blasts and the leukemia-propagating stem cell population, addressing a critical limitation of conventional therapies.
Table 1: Network meta-analysis of low-intensity regimens in older/unfit AML patients
| Treatment Regimen | Median OS (months) | HR for OS (95% CrI) | CR Rate (%) | SUCRA Value for OS | Grade ≥3 AEs Incidence |
|---|---|---|---|---|---|
| AZA + VEN | 14.2 | 0.42 (0.33-0.53) | 36.7 | 0.936 | 83% |
| LDAC + this compound | 8.8 | 0.51 (0.39-0.67) | 17.0 | 0.898 | 79% |
| LDAC + VEN | 9.1 | 0.58 (0.43-0.77) | 27.3 | 0.718 | 85% |
| AZA monotherapy | 8.7 | 0.79 (0.65-0.95) | 13.3 | 0.521 | 76% |
| LDAC monotherapy | 4.9 | Reference | 2.3 | 0.210 | 74% |
A comprehensive Bayesian network meta-analysis evaluating 4,920 patients across 26 trials established that azacitidine plus venetoclax (AZA + VEN) demonstrated superior efficacy across multiple endpoints, including overall survival (OS), complete remission (CR), and overall response rate (ORR) [1] [2]. However, this compound in combination with low-dose cytarabine (LDAC) ranked as the second most effective regimen for improving OS, with a Surface Under the Cumulative Ranking Curve (SUCRA) value of 0.898, indicating strong performance relative to other available options [1]. The SUCRA metric provides a quantitative measure of relative treatment performance, where values closer to 1 indicate higher ranking.
The BRIGHT AML 1003 trial,
which formed the basis for regulatory approval of this compound, demonstrated a significant survival advantage for the this compound-LDAC combination compared to LDAC alone (8.3 months vs. 4.3 months; HR: 0.46; 95% CI: 0.30-0.71; P = 0.0002) [6] [7]. This represented a 54% reduction in risk of death during the study period, establishing this compound-based combinations as a viable therapeutic option for patients unsuitable for intensive chemotherapy. Importantly, the trial included patients with significant comorbidities, including cardiac disease and mild to moderate renal impairment, populations typically excluded from clinical trials, thus enhancing the real-world applicability of the findings [6].
Table 2: Clinical outcomes of this compound combinations in specific AML populations
| Patient Population | Study Design | N | ORR (CR+CRi+PR) | Median OS | Key Prognostic Factors | Reference |
|---|---|---|---|---|---|---|
| R/R AML after HMA failure | Retrospective | 16 | 46% | 6.5 months | Prior venetoclax exposure, cytogenetic risk | [8] |
| Age ≥75 years | Phase II Subgroup | 77 | 18.2% CR | 8.3 months | Cytogenetic risk, ECOG status | [6] [7] |
| Secondary AML | Phase II Subgroup | 39 | 15.4% CR | 7.6 months | Type of antecedent hematologic disorder | [7] |
| Poor cytogenetic risk | Phase II Subgroup | 33 | 12.1% CR | 4.9 months | Complex karyotype, specific abnormalities | [7] |
Emerging evidence suggests potential utility of this compound combinations in highly challenging clinical scenarios. A retrospective analysis of 16 elderly and unfit patients with relapsed/refractory AML who had failed prior hypomethylating agent therapy demonstrated that this compound plus LDAC achieved a composite complete remission rate of 39% (5/13 evaluable patients) and a disease control rate of 69% [8]. With a median overall survival of 6.5 months in this profoundly treatment-resistant population, these results suggest that this compound-based regimens may retain clinical activity even after progression on hypomethylating agents, though prospective validation is warranted.
Analysis of molecular correlates from the BRIGHT AML 1003 trial revealed that clinical efficacy of this compound plus LDAC was evident across patients with diverse mutational profiles, including those with FLT3, IDH1/2, NPM1, and various other mutations [7]. This broad activity profile suggests that Hedgehog pathway inhibition may provide therapeutic benefits independent of specific driver mutations, potentially making it applicable to molecularly heterogeneous AML populations. The consistent treatment effect across genetic subgroups is particularly important given the molecular heterogeneity of AML in elderly patients.
The Hedgehog (Hh) signaling pathway plays a fundamental role in embryonic development, tissue patterning, and stem cell maintenance, while being largely quiescent in most adult tissues [4]. However, aberrant reactivation of this pathway has been implicated in the pathogenesis and persistence of various malignancies, including AML. In the canonical Hedgehog pathway, binding of Hh ligands to Patched (PTCH) receptors relieves suppression of Smoothened (SMO), initiating intracellular signaling that leads to activation of GLI transcription factors and expression of target genes involved in proliferation, survival, and stem cell maintenance [3] [4].
In AML, non-canonical activation of GLI transcription factors can occur through FLT3-ITD signaling and downstream PI3K/AKT pathways, creating a parallel mechanism for pathway activation independent of SMO [5]. This dual activation mechanism may have implications for therapeutic targeting, as it suggests that combined pathway inhibition at multiple nodes may be necessary for complete pathway suppression. Preclinical studies have demonstrated that AML cells harboring FLT3-ITD mutations frequently exhibit GLI overexpression, and combined inhibition of FLT3 and Hedgehog signaling produces synergistic anti-leukemic effects [5].
Recent research has revealed intriguing connections between Hedgehog signaling and extracellular vesicle (EV) biology in AML. AML cells release EVs that modify the bone marrow microenvironment into a leukemia-permissive niche, transferring chemoresistance capabilities to previously sensitive cells [5]. Proteomic analyses demonstrate that inhibition of FLT3 signaling with agents like Crenolanib selectively reduces the loading of ribosomal proteins (RPS26, RPL27A) and ErbB signaling pathway components (GAB1, GRB2, SHC1) into EVs, potentially interfering with leukemia niche formation [5]. These findings suggest that part of this compound's mechanism of action may involve modification of EV cargo and consequently, disruption of the protective niche that supports AML persistence.
Inclusion Criteria:
Exclusion Criteria:
Table 3: Dosing protocol for this compound combination therapy
| Agent | Dose | Route | Schedule | Cycle Duration | Dose Modifications |
|---|---|---|---|---|---|
| This compound | 100 mg once daily | Oral | Continuous, throughout cycle | 28 days | Interrupt for QTc >500 ms; resume at 50 mg when QTc <480 ms |
| Azacitidine | 75 mg/m²/day | Subcutaneous or IV | Days 1-7 | 28 days | Delay for ANC <0.5×10⁹/L or PLT <25×10⁹/L until recovery |
| Decitabine | 20 mg/m²/day | IV infusion | Days 1-5 | 28 days | Delay for ANC <0.5×10⁹/L or PLT <25×10⁹/L until recovery |
| LDAC | 20 mg twice daily | Subcutaneous | Days 1-10 | 28 days | Delay for ANC <0.5×10⁹/L or PLT <25×10⁹/L until recovery |
The recommended phase II dose (RP2D) for this compound in combination with standard chemotherapies was established as 100 mg daily based on phase Ib dose-finding studies that demonstrated a favorable safety profile at this dose level [9]. This compound should be administered continuously throughout each 28-day cycle, even if the start of subsequent cycles is delayed due to cytopenias or other toxicities [8]. This continuous dosing strategy is essential for sustained suppression of the Hedgehog pathway in leukemia stem cells.
Dose modifications for this compound should be implemented based on specific toxicity profiles. For QTc prolongation >500 ms, this compound should be temporarily interrupted and resumed at 50 mg daily once QTc returns to <480 ms [3]. For muscle spasms, which occur in approximately 30% of patients, supportive care with calcium and magnesium supplementation should be initiated before considering dose reduction [9]. The most common non-hematologic adverse events include dysgeusia (21-43%), muscle spasms (30-35%), alopecia (25-30%), and nausea (29%), which are generally grade 1-2 in severity and manageable with supportive measures [9] [6].
Response should be assessed according to 2017 European LeukemiaNet guidelines with bone marrow evaluations performed:
Critical monitoring parameters include:
Protocol: Synergy Evaluation in AML Cell Lines
Materials:
Methodology:
Protocol: Patient-Derived Xenograft (PDX) Evaluation
Materials:
Methodology:
Engraftment Phase:
Treatment Phase:
Assessment Endpoints:
The combination of this compound with hypomethylating agents represents a promising therapeutic approach particularly suited for older and unfit AML patients who cannot tolerate intensive chemotherapy. Based on current evidence, this combination demonstrates competitive efficacy within the landscape of low-intensity regimens, with the BRIGHT AML 1003 trial establishing its superiority over LDAC alone and real-world evidence suggesting potential activity even in the post-hypomethylating agent failure setting [8] [7]. The distinct mechanism of action targeting the leukemia stem cell compartment provides a strong rationale for combination strategies aimed at addressing the cellular heterogeneity of AML.
Future research should focus on several critical areas:
The evolving understanding of extracellular vesicle biology in AML pathogenesis suggests additional potential applications for this compound in disrupting the protective microenvironment that supports leukemia persistence [5]. As the field continues to recognize the importance of niche interactions in therapeutic resistance, targeted pathway inhibitors like this compound may play an increasingly important role in comprehensive AML management strategies.
Acute myeloid leukemia (AML) remains a therapeutic challenge in hematologic oncology, particularly for patients who undergo allogeneic stem cell transplantation (allo-SCT) and remain at high risk for disease relapse. Despite the potentially curative intent of allo-SCT, disease relapse occurs in approximately 30-40% of patients and represents the leading cause of treatment failure, with dismal long-term survival rates below 20% [1] [2]. The hedgehog (Hh) signaling pathway has emerged as a critical target in leukemogenesis, particularly for its role in maintaining the leukemic stem cell (LSC) population that serves as a reservoir for disease recurrence [3] [4]. Glasdegib, a novel small-molecule inhibitor of the smoothened (SMO) receptor, represents a mechanistically distinct approach to targeting these treatment-resistant cells in the post-transplant setting.
The rationale for maintenance therapy after allo-SCT stems from the need to eradicate minimal residual disease while preserving graft-versus-leukemia effects. The ideal maintenance agent should be orally bioavailable, well-tolerated without significant myelosuppression, and capable of targeting LSCs without exacerbating graft-versus-host disease (GVHD) [1]. This compound meets several of these criteria as an oral SMO inhibitor that specifically disrupts the Hh pathway, which is preferentially activated in CD34+ AML blasts and chemotherapy-resistant cell lines [3]. This application note provides a comprehensive overview of this compound as maintenance therapy following allo-SCT, including clinical data, practical protocols, and mechanistic insights for researchers and drug development professionals.
The hedgehog signaling pathway plays a fundamental role in embryonic development, tissue homeostasis, and stem cell maintenance. In hematological malignancies, aberrant Hh signaling contributes to the survival, expansion, and chemoresistance of LSCs [3] [4]. This compound exerts its therapeutic effect through potent inhibition of the SMO receptor, a key transmembrane regulator of the Hh pathway. Under normal physiological conditions, SMO remains suppressed by the patched (PTCH1) receptor. However, in AML, constitutive activation of SMO occurs, leading to downstream transduction of GLI transcription factors that promote leukemic cell proliferation and survival [5] [4].
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Comments |
|---|---|---|
| Bioavailability | 55-77.12% | Reduced by high-fat meals |
| Protein Binding | 91% | High lipophilicity |
| Half-life | 17.4-23.9 hours | Suitable for once-daily dosing |
| Time to Cmax | 1.7-4 hours | Dose-proportional pharmacokinetics |
| Metabolism | Primarily CYP3A4 | Minor contributions from CYP2C8 and UGT1A9 |
| Elimination | 49% urine (17% unchanged), 42% feces (20% unchanged) | Renal impairment requires caution |
| Steady-state Concentration (100 mg dose) | 718 ng/mL | Achieved after 8 days of administration |
Preclinical studies demonstrate that this compound significantly reduces leukemic stem cell burden in xenograft models and decreases cell populations expressing LSC markers [5]. In clinical samples, this compound treatment resulted in marked downregulation (>80%) of glioma-associated transcriptional regulator GLI1 expression in skin biopsies, confirming target engagement [5]. This effect on the Hh pathway represents a novel approach to targeting the LSC compartment that may complement the cytotoxic effects of conventional chemotherapy and the immunotherapeutic benefits of allo-SCT.
This compound exhibits dose-proportional pharmacokinetics across a broad dose range (5-640 mg daily) [4]. At the approved 100 mg once-daily dose, the maximum plasma concentration (Cmax) reaches approximately 1,252 ng/mL with a median time to Cmax of 1.7 hours under fasting conditions [4]. Administration with a high-fat meal decreases exposure by approximately 16% for Cmax and 31% for AUC, suggesting that consistent administration relative to meals is recommended in clinical practice [5]. The volume of distribution is approximately 225 L, reflecting extensive tissue distribution, while the elimination half-life supports once-daily dosing [5].
A dual-center pilot study investigated this compound as maintenance therapy for AML and myelodysplastic syndrome (MDS) patients at high risk for relapse after allo-SCT [3]. This trial enrolled 31 patients (90.3% with AML, 9.7% with MDS) who had achieved morphological remission with stable engraftment post-transplantation. Patients initiated this compound at a median of 46 days post-transplant (range: 31-86 days) and received 100 mg orally daily in 28-day cycles for up to one year.
Table 2: Efficacy Outcomes in this compound Maintenance Study
| Outcome Measure | Result | Context |
|---|---|---|
| 1-Year RFS | No meaningful improvement | Compared to historical control of 30% |
| Median Time on Treatment | 142 days (range: 28-336) | 25.8% completed full 1-year course |
| Treatment Discontinuation Due to AEs | 16.1% | Mainly due to muscle spasms, dysgeusia |
| MRD Negativity at Day 80 | 100% | One patient exhibited abnormal karyotype |
| Median Follow-up | 471 days (all patients), 1268 days (survivors) | Long-term outcomes variable |
The study demonstrated that this compound maintenance in this high-risk population was not associated with a significant reduction in relapse incidence compared to historical controls [3]. This suggests that while this compound is biologically active and targets the Hh pathway, its efficacy as a single-agent maintenance therapy after allo-SCT may be limited in an unselected high-risk population. However, it is noteworthy that all patients achieved MRD negativity at the day 80 assessment, with only one patient showing an abnormal karyotype at this timepoint [3].
The clinical foundation for this compound's development stems from the BRIGHT AML 1003 trial, which investigated this compound in combination with low-dose cytarabine (LDAC) versus LDAC alone in newly diagnosed AML patients considered unsuitable for intensive chemotherapy [4] [6]. This phase 2 randomized study demonstrated a significant overall survival benefit with the combination, with median OS of 8.3 months versus 4.9 months for LDAC alone (hazard ratio 0.51, 80% CI 0.39-0.67; P = 0.0004) [4] [6]. The one-year survival rate was 59.8% in the this compound combination group compared to 38.2% with LDAC alone [6]. These findings supported the FDA approval of this compound in combination with LDAC for newly diagnosed AML in patients aged 75 years or older or with comorbidities that preclude intensive induction chemotherapy.
The safety profile of this compound has been characterized across multiple clinical trials in hematologic malignancies. In the post-transplant maintenance study, adverse events were frequently observed, with 90.3% of patients experiencing at least one AE attributable to this compound and 51.6% experiencing grade ≥2 AEs [3]. The most common AEs included muscle spasms/cramping (23.5%), dysgeusia (12.9%), and gastrointestinal complaints such as anorexia, nausea, and diarrhea (38.2% combined) [3]. These toxicities frequently necessitated dose modifications, with 61.3% of patients requiring drug interruptions and 16.1% requiring dose reductions [3].
Table 3: Common Adverse Events and Management Strategies
| Adverse Event | Incidence in Post-Transplant Study | Management Strategies |
|---|---|---|
| Muscle Spasms/Cramping | 23.5% (grade ≥2: 16.1%) | Dose holds/reductions; electrolyte repletion; hydration |
| Dysgeusia | 12.9% | Dietary modifications; good oral hygiene |
| GI Toxicity (nausea, diarrhea, anorexia) | 38.2% combined | Prophylactic antiemetics; dose adjustments |
| QTc Prolongation | 2.5% (grade ≥2) | Baseline and periodic ECG monitoring; avoid concomitant QT-prolonging drugs |
| Renal Toxicity | 7.7% (grade ≥2) | Monitor creatinine; maintain hydration |
| Alopecia | 19.4% | Patient education; supportive care |
Exposure-response analysis has demonstrated a statistically significant relationship between this compound exposure and the incidence of dysgeusia, muscle spasms, renal toxicity, and QTc interval prolongation [7]. At the 100 mg once-daily clinical dose, the predicted probabilities of the highest AE grade were 11.3% for dysgeusia, 6.7% for muscle spasms, 7.7% for renal toxicity, and 2.5% for QTc interval prolongation [7]. These findings support the use of proactive monitoring and dose modification strategies to manage this compound-related toxicities while maintaining treatment intensity where possible.
This compound is primarily metabolized by CYP3A4, with minor contributions from CYP2C8 and UGT1A9 [5] [6]. Concomitant administration with strong CYP3A4 inhibitors increases this compound exposure and should be avoided when possible; if coadministration is necessary, patients should be monitored closely for adverse events, particularly QTc prolongation [6]. Conversely, strong CYP3A4 inducers decrease this compound exposure; if coadministration is unavoidable, the this compound dose should be increased to 150-200 mg daily, then resumed at 100 mg daily 7 days after discontinuation of the inducer [6].
Based on the pilot study by Pollyea et al. [3], the following protocol outlines key considerations for implementing this compound maintenance therapy in the post-transplant setting:
Inclusion Criteria:
Exclusion Criteria:
Dosing Schedule:
Monitoring Schedule:
Dose Modification Guidelines:
To evaluate target engagement and hedgehog pathway inhibition in clinical studies, the following methods are recommended:
GLI1 Expression Analysis:
Leukemic Stem Cell Monitoring:
Comprehensive PK characterization in clinical trials should include:
Sampling Strategy:
Bioanalytical Methods:
PK Parameter Estimation:
While this compound received FDA approval in 2018 for use in combination with LDAC for newly diagnosed AML in elderly or comorbid patients [5] [4], its specific application as maintenance therapy post-transplant remains investigational. The current evidence does not support routine use in this setting outside of clinical trials [3] [8]. However, the drug's mechanism of action targeting LSCs continues to generate interest for this application, particularly in selected patient populations.
Future research directions should focus on:
The ongoing development of this compound and other Hh pathway inhibitors represents an important avenue for addressing the persistent challenge of relapse after allo-SCT in high-risk AML. Continued investigation is warranted to fully elucidate the potential of this targeted approach in the maintenance setting.
Figure 1: Mechanism of action of this compound in inhibiting the hedgehog signaling pathway and study design for post-transplant maintenance therapy
The table below summarizes the design and key outcomes of major clinical trials investigating this compound in AML and high-risk Myelodysplastic Syndromes (MDS).
| Trial Identifier / Name | Phase | Patient Population | Study Arms / Intervention | Key Efficacy Findings | Reference |
|---|
| BRIGHT AML 1003 (NCT01546038) [1] | 2 | Newly diagnosed AML or high-risk MDS; ineligible for intensive chemotherapy [1] | • this compound (100 mg QD) + LDAC • LDAC alone | OS: 8.3 vs. 4.9 months (HR 0.51, p=0.0004) CR: 19.2% vs. 2.6% (p=0.015) [1] | Cortes et al., 2020 | | BRIGHT AML 1019 (NCT03416179) [2] | 3 | Untreated AML (assigned to intensive or non-intensive therapy) [2] | Intensive Study: this compound + "7+3" (Cytarabine/Daunorubicin) vs. Placebo + "7+3" Non-Intensive Study: this compound + Azacitidine vs. Placebo + Azacitidine | Intensive: OS HR 1.05 (p=0.749) Non-Intensive: OS HR 0.99 (p=0.969) (Primary endpoint not met in both studies) [2] | Leukemia, 2023 | | B1371003 (Intensive Arm) [3] | 2 | Untreated AML or high-risk MDS (eligible for intensive chemo) [3] | this compound (100 mg QD) + "7+3" Chemotherapy | CR: 46.4% (in evaluable patients) Median OS: 14.9 months [3] | Cortes et al., 2018 |
This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway, which is critically involved in embryogenesis and is typically silenced after birth [4] [3]. Aberrant reactivation of this pathway has been mechanistically linked to the survival and maintenance of leukemia stem cells (LSCs) in AML, which are implicated in chemoresistance and disease progression [4] [3] [5]. This compound exerts its effect by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the pathway [5].
The following diagram illustrates the Hedgehog signaling pathway and the site of this compound inhibition.
For researchers aiming to evaluate this compound in preclinical or clinical settings, the following methodologies outline key procedures.
This protocol measures the direct biochemical and cellular effects of this compound.
GLI1, PTCH1). Normalize to housekeeping genes (e.g., GAPDH). A successful inhibitor will show dose-dependent downregulation of these genes [3].This outlines the design used in the pivotal BRIGHT AML 1003 trial [1].
The foundation of glasdegib therapy is a continuous 28-day cycle, combining it with low-dose cytarabine (LDAC) [1] [2] [3].
| Component | Dosage and Frequency | Cycle Days | Additional Administration Notes |
|---|---|---|---|
| This compound | 100 mg, orally once daily [4] [2] | Days 1-28 | Take at the same time each day, with or without food. Do not crush or split tablets [3]. |
| Cytarabine (LDAC) | 20 mg, subcutaneously twice daily [4] [2] | Days 1-10 | - |
Cycle Duration and Optimization:
The efficacy of this regimen is supported by clinical trials. The following table summarizes key survival outcomes from the BRIGHT AML 1003 trial and a real-world study in relapsed/refractory patients.
| Study Population | Treatment | Complete Remission (CR) Rate | Median Overall Survival | Hazard Ratio (OS) |
|---|---|---|---|---|
| Newly diagnosed AML (ineligible for intensive chemo) [1] | This compound + LDAC (n=78) | 19.2% [1] | 8.8 months [1] | 0.51 (vs. LDAC) [1] |
| LDAC alone (n=38) | 2.6% [1] | 4.9 months [1] | - | |
| Patients NOT achieving CR [1] [6] | This compound + LDAC (n=63) | - | 5.0 months [1] | 0.63 (vs. LDAC) [1] |
| LDAC alone (n=37) | - | 4.1 months [1] | - | |
| R/R AML (post-hypomethylating agent failure) [5] | This compound + LDAC (n=13 evaluable) | 39% (CR+CRp) [5] | 6.5 months [5] | - |
A critical finding from a post-hoc analysis of the BRIGHT AML 1003 trial is that patients who did not achieve a complete remission still derived a significant survival benefit from the this compound+LDAC combination compared to LDAC alone [1] [6]. This suggests the clinical utility of this compound extends beyond merely inducing remission.
This compound is a small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway [1] [7]. The following diagram illustrates the canonical Hh pathway and the drug's mechanism.
In the absence of the Hh ligand, PTCH represses SMO activity. Upon ligand binding, this repression is relieved, allowing SMO to activate GLI transcription factors, which then migrate to the nucleus to drive the expression of genes involved in cell proliferation and survival [7]. This compound inhibits SMO, preventing this downstream signaling, which is particularly important for disrupting the self-renewal and maintenance of leukemic stem cells [1] [8].
Proactive monitoring and management of adverse events are crucial for maintaining patients on therapy and optimizing treatment duration.
Baseline and Ongoing Monitoring [2] [3]:
The following workflow outlines the management of the two key toxicities: QTc prolongation and musculoskeletal adverse reactions.
Recommended Dose Modifications for Adverse Reactions [2] [3]:
| Adverse Reaction | Severity | Recommended Action |
|---|---|---|
| QTc Prolongation | >480 to 500 ms | Monitor ECGs weekly; assess electrolytes and concomitant medications. |
| >500 ms | Interrupt this compound; resume at 50 mg once daily when QTc ≤480 ms. | |
| With life-threatening arrhythmia | Permanently discontinue this compound. | |
| Musculoskeletal AE | Grade 3 or CPK 2.5-10x ULN | Interrupt this compound; resume at same dose or 50 mg upon improvement. |
| Grade 4 or CPK >10x ULN | Permanently discontinue this compound. | |
| Other Non-Hematologic Toxicity | Grade 3 | Interrupt this compound and/or LDAC; resume at same dose or reduce this compound to 50 mg. |
| Grade 4 | Permanently discontinue this compound and LDAC. |
This compound is primarily metabolized by the liver enzyme CYP3A4. Concomitant use with other drugs that affect this pathway requires adjustments [9] [3].
Emerging real-world evidence suggests a role for this compound + LDAC in patients with relapsed/refractory AML, particularly after failure of hypomethylating agents like azacitidine or decitabine [5]. One study reported a composite complete remission rate of 39% and a median overall survival of 6.5 months in this heavily pre-treated population, with a manageable safety profile [5].
Optimizing this compound treatment involves adherence to the 28-day cycle with LDAC for a minimum of six cycles, supported by robust efficacy data in both newly diagnosed and relapsed/refractory AML. Successful implementation requires diligent safety monitoring, proactive management of QTc prolongation and musculoskeletal events, and careful consideration of drug-drug interactions to maintain patients on therapy and maximize clinical benefit.
Glasdegib is indicated for use in combination with low-dose cytarabine (LDAC) for adult patients with newly diagnosed de novo or secondary AML [1]. The core selection criterion is ineligibility for standard induction chemotherapy, which is primarily determined by the presence of specific comorbidities or advanced age [2] [3] [4].
The table below summarizes the key patient selection criteria based on the pivotal clinical trial and prescribing information.
| Patient Selection Factor | Detailed Criteria |
|---|---|
| Primary Indication | Newly diagnosed AML (de novo or secondary) in combination with Low-Dose Cytarabine (LDAC) [5] [1]. |
| Core Patient Population | Adults who are not candidates for standard intensive induction chemotherapy due to age or comorbidities [2] [3]. |
| Specific Comorbidities & Factors | • Age ≥75 years [5] [4]. • Severe cardiac disease (e.g., left-ventricular ejection fraction <45%) [5]. • Eastern Cooperative Oncology Group (ECOG) Performance Status of 2 [5] [4]. • Baseline serum creatinine >1.3 mg/dL [5] [4]. | | Key Exclusion Criteria | • Patients with a baseline QTc interval of >470 ms [5] [6]. • History of long QT syndrome or uncontrolled cardiovascular disease [5]. • Pregnancy or breastfeeding [5] [6]. |
The approval of this compound was based on the phase 2 BRIGHT AML 1003 trial, which demonstrated significant benefit in the target population [2] [4]. However, a subsequent phase 3 trial did not show a survival benefit in broader AML populations.
The table below summarizes the efficacy outcomes from key clinical studies.
| Trial (Phase) | Patient Population & Treatment Arms | Overall Survival (Median) | Response Rates |
|---|
| BRIGHT AML 1003 (Phase 2) [2] [4] | Newly diagnosed AML unfit for intensive chemo: • this compound + LDAC • LDAC alone | • 8.3 months • 4.9 months HR: 0.51; p=0.0004 | Complete Remission (CR): • 26.9% (with this compound) • 5.4% (LDAC alone) | | Real-World Study (2025) [7] | Patients treated in US community oncology practices with 1L this compound + LDAC (82%) | 6.9 months (95% CI: 5.4-8.9) | 50.0% achieved CR, MLFS, or PR | | BRIGHT AML 1019 (Phase 3) [8] | Untreated AML fit for intensive or non-intensive chemo: • this compound + Intensive Chemo (7+3) vs Placebo • this compound + Azacitidine vs Placebo | No significant improvement (Primary endpoint not met) | Not a primary endpoint |
This compound has a distinct safety profile that requires proactive management. The following protocols are essential for patient safety.
Boxed Warning: Embryo-Fetal Toxicity
QTc Interval Prolongation
Common Adverse Drug Reactions (ADRs)
Drug-Drug Interactions
This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its action by binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key regulator of the Hh pathway. In AML, aberrant activation of this pathway contributes to the survival and maintenance of leukemic stem cells, which are implicated in chemoresistance. By inhibiting SMO, this compound disrupts the Hh pathway, reducing the self-renewal capacity of these stem cells and sensitizing them to concomitant chemotherapy like LDAC [2].
For researchers and drug development professionals, the clinical profile of this compound offers critical insights:
Acute myeloid leukemia (AML) represents the most common acute leukemia in adults, with a median age at diagnosis of 68 years. A significant proportion of newly diagnosed patients are ineligible for intensive chemotherapy due to advanced age (≥75 years) or significant comorbidities, including severe cardiac disease, renal impairment, or poor performance status. For these older/unfit patients, treatment options have historically been limited to low-intensity regimens such as low-dose cytarabine (LDAC) or hypomethylating agents (HMA), which yield modest response rates (7%-18%) and poor overall survival (median 4-9 months). A critical challenge in managing this population lies in addressing disease-related cytopenias that necessitate frequent transfusions of red blood cells (RBC) and platelets, significantly impairing quality of life and increasing treatment burden.
Glasdegib (brand name Daurismo) is an oral hedgehog pathway inhibitor approved by the US Food and Drug Administration in November 2018 for use in combination with LDAC for newly diagnosed AML in patients aged ≥75 years or who have comorbidities precluding intensive induction chemotherapy. This approval was based on the phase 2 BRIGHT AML 1003 trial, which demonstrated superior overall survival with this compound plus LDAC (8.8 months) compared to LDAC alone (4.9 months). Beyond survival benefits, post-hoc analysis revealed a significant clinical benefit in terms of transfusion independence and hematological recovery, even in patients who did not achieve complete remission, suggesting this compound may positively impact bone marrow function and reduce transfusion dependency in this vulnerable population [1] [2] [3].
Transfusion independence represents a clinically meaningful endpoint that correlates with improved quality of life for AML patients. In the BRIGHT AML 1003 trial, post-hoc analysis evaluated transfusion independence, defined as ≥8 consecutive weeks without RBC and/or platelet transfusions, in patients receiving this compound plus LDAC compared to LDAC alone.
Table 1: Transfusion Independence and Hematological Recovery in AML Patients Receiving this compound + LDAC vs LDAC Alone
| Parameter | This compound + LDAC | LDAC Alone |
|---|---|---|
| Transfusion Independence (≥8 weeks) | 15.0% | 2.9% |
| Durable ANC Recovery (≥1000/μL) | 45.6% | 35.5% |
| Hemoglobin Recovery (≥9 g/dL) | 54.4% | 38.7% |
| Platelet Recovery (≥100,000/μL) | 29.8% | 9.7% |
| Complete Remission Rate | 19.2% | 2.6% |
The data demonstrate that the addition of this compound to LDAC resulted in significantly higher rates of transfusion independence and hematological recovery across all measured parameters compared to LDAC alone. Importantly, these benefits extended to patients who did not achieve complete remission, with this compound-treated patients showing improved overall survival (median 5.0 months vs. 4.1 months; HR=0.63; P=0.0182) compared to those receiving LDAC alone [1] [4].
Table 2: Comparison of this compound+LDAC with Other AML Regimens in Older/Unfit Patients
| Regimen | Study | Patient Population | Transfusion Independence Rate | Median Overall Survival |
|---|---|---|---|---|
| This compound + LDAC | BRIGHT AML 1003 | Newly diagnosed AML, unfit for intensive chemotherapy | 15.0% | 8.8 months |
| LDAC Alone | BRIGHT AML 1003 | Newly diagnosed AML, unfit for intensive chemotherapy | 2.9% | 4.9 months |
| Venetoclax + Azacitidine | VIALE-A | Newly diagnosed AML, unfit for intensive chemotherapy | Not reported | 16.9 months |
| Azacitidine Alone | AZA-001 | AML with >30% blasts, unfit for intensive chemotherapy | Not reported | 10.4 months |
While the venetoclax plus HMA combination has emerged as a preferred lower-intensity regimen in recent years due to superior response rates and overall survival, this compound plus LDAC remains an important therapeutic option for specific patient subsets, particularly those who may not tolerate venetoclax-based regimens or who have contraindications to HMA therapy [5].
The BRIGHT AML 1003 trial employed a randomized, open-label, multicenter design to evaluate the efficacy and safety of this compound plus LDAC versus LDAC alone in older patients with newly diagnosed AML or high-risk myelodysplastic syndrome (MDS). Key elements of the trial design included:
Transfusion independence was rigorously evaluated according to predefined criteria:
Efficacy analyses were performed on the intent-to-treat population, with additional analyses in predefined subgroups:
The hedgehog signaling pathway is a highly conserved developmental pathway that plays a critical role in embryogenesis and stem cell maintenance. In adults, this pathway is largely silenced but becomes aberrantly activated in certain malignancies, including AML. The pathway activation begins with binding of hedgehog ligands (Sonic Hedgehog, Indian Hedgehog, or Desert Hedgehog) to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) transmembrane protein. Activated SMO triggers a signaling cascade that leads to activation and nuclear translocation of GLI transcription factors, which regulate genes involved in cell survival, proliferation, and stem cell maintenance [5] [6].
In AML, the hedgehog pathway is dysregulated in leukemic stem cells (LSCs) - a primitive cell population with self-renewal capacity that contributes to disease persistence, relapse, and chemoresistance. LSCs can remain quiescent in the bone marrow microenvironment, protected from conventional chemotherapeutic agents that target rapidly dividing cells. This compound, as a potent and selective SMO inhibitor, targets these LSCs by inhibiting hedgehog pathway signaling, potentially reducing the LSC burden and sensitizing them to cytotoxic therapy like LDAC [5] [6].
Diagram 1: Mechanism of this compound in Promoting Hematologic Recovery and Transfusion Independence. This compound inhibits the Smoothened receptor in the hedgehog pathway, reducing leukemic stem cell burden and sensitizing cells to LDAC chemotherapy, thereby enabling hematologic recovery.
Beyond direct effects on LSCs, this compound may facilitate hematopoietic recovery through modulation of the bone marrow microenvironment. Preclinical studies suggest that hedgehog pathway inhibition can alter the bone marrow niche to make it less supportive of leukemic cell growth and more permissive for normal hematopoiesis. This may explain the observed improvements in blood counts and transfusion independence even in patients who do not achieve complete remission, suggesting a directive effect on marrow function rather than solely an antileukemic effect [5] [6].
This compound is administered orally at 100 mg once daily continuously in 28-day cycles, while LDAC is given subcutaneously at 20 mg twice daily on days 1-10 of each cycle. Treatment should continue until disease progression or unacceptable toxicity, with clinical response evaluation after approximately 6 cycles. Key considerations for optimal administration include:
While this compound is generally well-tolerated, effective management of adverse events is crucial for maintaining treatment intensity and duration. Common adverse events and management strategies include:
For grade 3 or higher adverse events, temporary interruption and dose reduction to 50 mg daily is recommended, with permanent discontinuation for life-threatening toxicity or recurrence after dose reduction.
Diagram 2: Clinical Management Pathway for this compound plus LDAC Therapy. This workflow outlines the key monitoring parameters, response evaluation criteria, and clinical decision points in managing AML patients receiving this compound plus LDAC, with emphasis on transfusion independence assessment.
This compound in combination with LDAC represents a valuable treatment option for older or unfit patients with newly diagnosed AML, offering not only survival benefits but also meaningful clinical benefits in transfusion independence and hematological recovery. The ability to reduce transfusion requirements provides an important quality-of-life benefit for this vulnerable patient population, potentially reducing hospital visits, transfusion-related complications, and treatment burden.
The unique mechanism of action of this compound as a hedgehog pathway inhibitor targets leukemic stem cells, potentially addressing a key driver of disease persistence and resistance. The clinical evidence suggesting benefits even in patients who do not achieve complete remission indicates that this compound may positively influence bone marrow function beyond its direct antileukemic effects.
Future research directions include:
As the treatment landscape for AML continues to evolve, this compound maintains a niche role in the management of older and unfit patients, particularly through its potential to reduce transfusion dependence and improve hematological function [5].
Musculoskeletal adverse reactions are a known class effect of Hedgehog pathway inhibitors [1]. The table below summarizes the key clinical data on muscle-related adverse events from glasdegib studies.
| Adverse Event | Incidence (Grade) | Clinical Notes | Supporting Data |
|---|---|---|---|
| Muscle Spasms | Very Common (≥10%) [2] | Most frequent musculoskeletal manifestation; may be accompanied by elevated Creatine Phosphokinase (CPK) [3]. | Observed in Phase I trials (e.g., 5 of 13 patients) [1]. |
| Musculoskeletal Pain | Very Common (≥10%) [2] | Includes myalgia (muscle pain), arthralgia (joint pain), and pain in extremity [2]. | Reported in 30% of patients in safety analyses [2]. |
| Increased CPK | Very Common (≥10%) [2] | Laboratory finding indicating muscle damage; reported in 16% of patients in some studies [2] [3]. | A Phase I study noted increased blood CPK in 3 of 13 patients [1]. |
The primary mechanism of action of this compound is the inhibition of the Hedgehog (Hh) signaling pathway by binding to the Smoothened (SMO) receptor [4] [1]. While aberrant Hh signaling is mechanistically linked to cancer progression, the inhibition of this pathway in normal tissues is thought to cause musculoskeletal side effects, though the exact biological pathway leading to muscle spasms is not fully elucidated [1].
The following diagram illustrates the Hedgehog signaling pathway and the site of this compound inhibition:
Based on clinical data and prescribing information, the following monitoring and management approaches are recommended for managing this compound-associated muscle spasms in a clinical or research setting.
| Strategy | Protocol / Action | Rationale & Reference |
|---|---|---|
| Baseline CPK Monitoring | Obtain serum CPK levels before initiating therapy [3]. | Establishes a baseline for subsequent comparison. |
| Symptom-Driven CPK Monitoring | Monitor CPK levels as clinically indicated (e.g., if muscle symptoms are reported) [3]. | Correlates subjective symptoms with an objective measure of muscle damage. |
| Weekly CPK & Creatinine Monitoring | For patients with musculoskeletal symptoms and CPK elevation >2.5x ULN, obtain CPK and serum creatinine at least weekly until resolution [3]. | Closely monitors for potential renal impairment secondary to significant muscle injury (rhabdomyolysis). |
| Dose Modification | Depending on severity, temporary dose interruption, dose reduction, or discontinuation of therapy may be required [3]. | Outlined in the prescribing information for managing adverse reactions. |
| Supportive Care | Use of analgesics for pain and other supportive therapies may be employed [5]. | Addresses symptom palliation and improves quality of life. |
Q1: Are muscle spasms a dose-limiting toxicity (DLT) of this compound? Available data suggests they are not typically a DLT. In a Phase I study in Japanese patients, no DLTs were reported at doses of 25, 50, or 100 mg, despite muscle spasms being a common treatment-related adverse event [1].
Q2: What is the clinical significance of elevated CPK with this compound? Elevated CPK is a laboratory marker of muscle injury. The prescribing information for this compound (Daurismo) mandates specific monitoring and potential dose modification for musculoskeletal adverse reactions with concurrent CPK elevation greater than 2.5 times the upper limit of normal (ULN) to prevent more serious complications [3].
Q3: How do this compound muscle spasms compare with general muscle cramps? While the sensation may be similar, this compound-induced spasms are linked to its specific pharmacodynamic action as a Hedgehog pathway inhibitor [1]. General muscle cramps are often caused by factors like dehydration or electrolyte imbalance [6] [7], which should also be considered and ruled out in study participants.
The following table summarizes the official recommendations and key findings regarding this compound use in patients with renal impairment:
| Renal Function Category | Estimated GFR (mL/min) | Recommended Dose Adjustment | Pharmacokinetic Impact & Monitoring |
|---|---|---|---|
| Mild to Severe Impairment | 15 - 89 mL/min | No dosage modification recommended. [1] [2] [3] | - |
| Severe Impairment | 15 - 29 mL/min | No dosage modification recommended. | Increased risk of adverse reactions due to increased this compound concentrations. Monitor closely, especially for QTc interval prolongation. [2] [4] |
The dosing recommendations are supported by a dedicated clinical study, the key findings of which are summarized below:
| Study Parameter | Normal Renal Function (eGFR ≥90 mL/min) | Moderate Renal Impairment (eGFR 30-<60 mL/min) | Severe Renal Impairment (eGFR <30 mL/min) |
|---|---|---|---|
| Study Reference | [5] [6] | [5] [6] | [5] [6] |
| AUC∞ (vs. Normal) | Reference (100%) | 205% (90% CI: 142-295%) | 202% (90% CI: 146-281%) |
| Cmax (vs. Normal) | Reference (100%) | 137% (90% CI: 97-193%) | 120% (90% CI: 77-188%) |
| Oral Clearance | Reference | Decreased by ~50% | Decreased by ~50% |
| Conclusion | - | Similar exposure changes in impairment groups; lower starting dose may not be required. [5] [6] | - |
For researchers, the following outlines the methodology from the key study evaluating the impact of renal impairment on this compound pharmacokinetics [5] [6].
The following diagram illustrates the Hedgehog signaling pathway targeted by this compound and its primary route of elimination, which is relevant to understanding its pharmacokinetics.
This compound is a Hedgehog (Hh) pathway inhibitor that binds to and inhibits the Smoothened (SMO) protein, thus preventing the activation of downstream GLI transcription factors and the expression of genes involved in cell proliferation and stem cell maintenance [5] [7]. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. In mass balance studies, approximately 16.5% of the administered dose was excreted unchanged in urine and 19.5% in feces [5].
For healthcare professionals and clinical researchers, consider the following points based on the integrated findings:
The following table summarizes the key quantitative relationships between glasdegib exposure and safety endpoints, based on a pooled analysis of clinical trials. "Exposure" in this context refers to the systemic concentration of the drug in the body [1].
| Safety Endpoint (AE Cluster Term) | Relationship to this compound Exposure | Predicted Probability of Highest AE Grade at 100 mg Once Daily [1] |
|---|---|---|
| Dysgeusia (altered taste) | Statistically significant [1] | 11.3% |
| Muscle spasms | Statistically significant; also influenced by patient age [1] | 6.7% |
| Renal toxicity | Statistically significant; also influenced by baseline body weight and creatinine clearance [1] | 7.7% |
| QT interval prolonged | Statistically significant [1] | 2.5% |
A critical finding for researchers is that the survival benefit from this compound was not found to be exposure-dependent [1]. This means that increasing drug exposure beyond the level achieved with the standard 100 mg dose is not expected to improve efficacy.
Here are the methodologies for experiments central to investigating this compound.
This cell-based assay is used to measure the functional inhibition of the Hedgehog (Hh) pathway.
This analysis defines the relationship between drug exposure and the incidence of adverse events in a clinical population.
Q1: What are the most common adverse events (AEs) I should anticipate in study participants, and how can they be managed?
Q2: Are there specific patient factors that increase the risk of certain AEs?
Q3: Is dose adjustment required for patients with hepatic impairment?
The following diagrams, created with Graphviz, illustrate the drug's mechanism and a standard treatment protocol.
This diagram shows the molecular pathway targeted by this compound.
This diagram outlines the standard treatment schedule for the approved combination of this compound with Low-Dose Cytarabine (LDAC).
The following table summarizes the primary types of CYP3A4-based drug interactions with this compound, their clinical impact, and recommended management strategies.
| Interacting Drug Type | Clinical Impact on this compound | Recommended Management |
|---|
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Posaconazole) | Increase this compound plasma concentrations. -> Increases risk of adverse reactions, including QTc interval prolongation [1]. | • Consider alternative therapies that are not strong CYP3A4 inhibitors. • Monitor patients for increased risk of adverse reactions, including QTc prolongation [1]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Decrease this compound plasma concentrations. -> May reduce efficacy [1]. | • Avoid co-administration [1]. | | Moderate CYP3A4 Inducers (e.g., Efavirenz) | Decrease this compound plasma concentrations [2]. -> May reduce efficacy [1]. | • Avoid co-administration if possible. • If unavoidable, increase the this compound dose from 100 mg to 200 mg once daily. Resume original dose 7 days after discontinuation of the moderate inducer [1] [2]. |
This table provides quantitative data on the changes in this compound's pharmacokinetic (PK) parameters when co-administered with CYP3A modulators, based on clinical and modeling studies.
| Interacting Drug | PK Parameter | Change (Geometric Mean Ratio) | Study Type |
|---|---|---|---|
| Rifampin (Strong Inducer) [3] | AUCinf | 70% decrease (Ratio: 29.66%) | Clinical DDI Study |
| Cmax | 35% decrease (Ratio: 64.71%) | Clinical DDI Study | |
| Efavirenz (Moderate Inducer) [2] | AUC | 55% decrease (Ratio: 0.45) | PBPK Modeling |
| Cmax | 25% decrease (Ratio: 0.75) | PBPK Modeling | |
| Ketoconazole (Strong Inhibitor) [3] | AUCinf | ↑ ~2.3-fold | Clinical DDI Study (Referenced) |
For researchers designing studies or troubleshooting data, understanding the foundational evidence is key.
The following diagram illustrates this compound's metabolic pathway and the clinical decisions triggered by CYP3A4 interactions:
The following table outlines the recommended dose adjustments for specific adverse reactions. The standard starting dose is 100 mg taken orally once daily [1].
| Adverse Reaction | Severity / Criteria | Recommended Action(s) |
|---|---|---|
| QTc Prolongation [1] | QTc > 500 ms | Interrupt therapy. Resume at a reduced dose of 50 mg once daily when QTc returns to within 30 ms of baseline or ≤ 480 ms. Monitor ECGs weekly for 2 weeks after resolution. |
| QTc prolongation with life-threatening arrhythmia | Permanently discontinue therapy. | |
| Hematologic Toxicity [1] | Platelets < 10 GI/L for > 42 days in the absence of disease | Permanently discontinue this compound and low-dose cytarabine. |
| Neutrophil count < 0.5 GI/L for > 42 days in the absence of disease | Permanently discontinue this compound and low-dose cytarabine. | |
| Nonhematologic Toxicity [1] | Grade 3 | Interrupt this compound and/or chemotherapy until symptoms reduce to Grade 1 or baseline. Resume this compound at the same dose or at a reduced dose of 50 mg. |
| Grade 4 | Permanently discontinue this compound and low-dose cytarabine. |
The diagram below illustrates the decision-making process for managing adverse events requiring dose modification.
This compound is sensitive to drug interactions that may necessitate preemptive dose changes, not just reductions.
| Interacting Drug Class | Effect on this compound | Recommended Dose Strategy |
|---|---|---|
| Strong/Moderate CYP3A4 Inducers [1] | Decreased plasma concentration (reduced efficacy) | Avoid concomitant use. If a moderate inducer must be used, increase this compound dose to 200 mg once daily (if taking 100 mg) or 100 mg once daily (if taking 50 mg). Resume previous dose 7 days after discontinuing the inducer. |
| Strong CYP3A4 Inhibitors [1] [2] | Increased plasma concentration (increased risk of adverse reactions/QTc prolongation) | Consider alternative therapies. If co-administration is unavoidable, monitor patients closely for adverse reactions, including QTc prolongation. |
| Drugs that Prolong QTc [1] [2] | Increased risk of QTc interval prolongation | Avoid co-administration. If unavoidable, monitor ECGs and electrolytes more frequently. |
Adherence to a strict monitoring schedule is critical for the timely detection of adverse events and guiding dose modifications [1].
| Assessment | Baseline (Pre-treatment) | During Treatment |
|---|---|---|
| Cardiac (ECG) | Yes | At approx. 1 week after initiation, then once monthly for the next 2 months. More frequent monitoring if risk factors exist. |
| Hematology (CBC) | Yes | At least weekly for the first month. |
| Electrolytes & Renal Function | Yes | Prior to initiation, at least weekly for the first month, then once monthly. |
| Hepatic Function | Yes | Not specified in sources, but standard practice is periodic monitoring. |
| Serum Creatine Kinase (CK) | Yes | As clinically indicated if muscle symptoms are reported. |
Q1: What should be done if a patient vomits after taking a dose of this compound? A: Do not administer a replacement dose. The patient should wait and take the next scheduled dose at its usual time [1] [3].
Q2: How should a missed dose be managed? A: If a dose is missed or not taken at the usual time, it should be taken as soon as possible, provided it is at least 12 hours before the next scheduled dose. The normal schedule should be resumed the following day. Two doses should never be taken within 12 hours [1].
Q3: Are there special handling instructions for this drug? A: Yes. The tablets should not be split, divided, or crushed [1]. Because the drug can potentially harm a developing fetus, pregnant women or women who may become pregnant should not handle the tablets or breathe the dust from them [3].
Q4: What is the clinical evidence supporting dose reduction in practice? A: Dose modifications are a common and expected part of managing this compound therapy. A real-world study noted that outcomes were achieved with this compound, implying that dose adjustments used in clinical practice effectively manage toxicity while maintaining treatment benefit [4]. Furthermore, a broader landscape analysis of oncology drugs found that dose modifications and interruptions are frequent strategies for managing adverse events with targeted therapies [5].
The table below summarizes the common adverse events (AEs) associated with Glasdegib in combination with low-dose cytarabine (LDAC), based on the pivotal BRIGHT AML 1003 trial [1].
| Adverse Event | All Grades (%) | Grade 3-4 (%) | Management Recommendations |
|---|---|---|---|
| Hematologic Toxicities | |||
| Anemia | 45.2 | 41.7 | Monitor CBC regularly; transfuse as per institutional guidelines. |
| Febrile Neutropenia | 35.7 | 35.7 | Monitor for signs of infection; initiate prophylactic antibiotics and growth factors per protocol. |
| Thrombocytopenia | 31.0 | 31.0 | Monitor for bleeding; provide platelet transfusions as needed. |
| Gastrointestinal Toxicities | |||
| Nausea | 35.7 | 2.4 | Administer prophylactic antiemetics. |
| Decreased Appetite | 33.3 | 3.6 | Provide nutritional support and consider appetite stimulants. |
| Diarrhea | 27.4 | 4.8 | Provide supportive care with antidiarrheal agents; ensure hydration. |
| Constipation | 25.0 | 1.2 | Encourage hydration and use of stool softeners or laxatives. |
| Dysgeusia (Taste Disturbance) | 25.0 | 0 | Provide dietary counseling. |
| Other Toxicities | |||
| Fatigue | 31.0 | 14.3 | Manage with dose delays/modifications and supportive care. |
| Pneumonia | 28.6 | 16.7 | Monitor for respiratory symptoms; treat with appropriate antibiotics. |
| Pyrexia | 27.4 | 2.4 | Evaluate for infectious etiology; manage with antipyretics. |
| Peripheral Edema | 26.2 | 0 | Manage with supportive care such as diuretics if necessary. |
| Laboratory Abnormalities | |||
| QTc Prolongation | ~5% ( > 500 ms) [1] | Monitor ECG and electrolytes at baseline and during treatment. |
A subsequent meta-analysis of this compound combined with various chemotherapy regimens reported similar AE profiles, with the most common non-hematologic AEs being nausea (47%), vomiting (32%), and QTc prolongation (44%) [2].
The following diagram illustrates the Hedgehog signaling pathway and this compound's targeted mechanism of action, which is foundational to understanding both its efficacy and some toxicity profiles.
Q1: What are the key monitoring requirements for patients on a this compound trial protocol?
Q2: What are the recommended dose modification guidelines for common AEs? For Grade 3 or higher non-hematologic toxicities:
Q3: How does the safety profile of this compound combination therapy compare across different chemotherapeutic backbones? A meta-analysis showed that the incidence of specific AEs varies with the combination regimen [2]. For instance, the rate of QTc prolongation was notably high (44%) when this compound was combined with various chemotherapies. The combination with azacitidine was associated with a lower median overall survival (10.4 months) compared to the combination with intensive chemotherapy (cytarabine and daunorubicin, 17.6 months), which may inform risk-benefit assessments during trial design [2].
Q4: What is the clinical efficacy that provides context for managing these AEs? In the pivotal Phase 2 trial (BRIGHT AML 1003) that supported the drug's approval:
The treatment schedule for glasdegib is consistent across regimens, but the duration varies significantly based on the combination therapy and patient response. The data from key clinical trials is summarized in the table below.
Table 1: this compound Treatment Protocols and Duration in Clinical Trials
| Combination Therapy | This compound Dosing | Combination Drug Dosing | Median Treatment Duration (Cycles) | Recommended Assessment Point | Clinical Trial Identifier & Reference |
|---|---|---|---|---|---|
| Low-Dose Cytarabine (LDAC) [1] [2] [3] | 100 mg orally, once daily, continuously in 28-day cycles | 20 mg subcutaneously, twice daily, on days 1-10 of each 28-day cycle [1] [2] | 2.7 months (~3 cycles) [3] | After 6 cycles [2] | BRIGHT AML 1003 (NCT01546038) [1] |
| Cytarabine & Daunorubicin (7+3) [4] | 100 mg orally, once daily, from Day -3, continuously | Cytarabine: 100 mg/m² IV, Days 1-7 Daunorubicin: 60 mg/m² IV, Days 1-3 [4] | Not explicitly stated | Per protocol assessments post-induction and consolidation [4] | BRIGHT AML 1003 (NCT01546038) [4] | | Azacitidine [5] | 100 mg orally, once daily, continuously in 28-day cycles | 75 mg/m² SC/IV, for 7 days of each 28-day cycle [5] | Not explicitly stated | After at least 6 cycles [5] | BRIGHT AML 1019 (NCT03416179) [5] |
Treatment response should be evaluated using standardized International Working Group (IWG) or European LeukemiaNet (ELN) criteria [1] [5]. Key bone marrow and peripheral blood assessments are crucial.
Table 2: Efficacy Outcomes from the BRIGHT AML 1003 Trial (this compound + LDAC vs LDAC alone) [1] [2] [3]
| Efficacy Endpoint | This compound + LDAC (n=78) | LDAC alone (n=38) | P-value |
|---|---|---|---|
| Complete Remission (CR) Rate | 19.2% | 2.6% | 0.015 |
| Overall Response Rate (ORR) | 26.9% | 5.4% | Not reported |
| Median Overall Survival (OS) | 8.8 months | 4.9 months | 0.0004 (HR=0.51) |
| Median OS (Patients not achieving CR) | 5.0 months | 4.1 months | 0.0182 (HR=0.63) |
A post-hoc analysis of the BRIGHT AML 1003 trial revealed that patients receiving this compound + LDAC who did not achieve CR still showed clinical benefit, including improved survival and higher rates of hematologic recovery compared to LDAC alone [1]. This suggests the drug's activity may extend beyond simply inducing remission.
Here are answers to frequently encountered issues:
Issue: A patient has not achieved CR after 3 cycles. Should treatment be discontinued?
Issue: Management of adverse events (AEs) requiring dose modification.
Issue: The phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint. How does this impact the understanding of this compound?
This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It acts by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein [2] [6] [7]. The following diagram illustrates this pathway and the drug's site of action.
In AML, aberrant Hh signaling contributes to the maintenance and survival of leukemic stem cells (LSCs). By inhibiting SMO, this compound blocks downstream GLI-mediated transcription, disrupting LSC self-renewal and potentially sensitizing them to chemotherapy [2] [7].
The table below summarizes the core information on this compound's use, mechanism, and key clinical trial results.
| Aspect | Details |
|---|---|
| Indication | Newly diagnosed Acute Myeloid Leukemia (AML) in adults ≥75 years or with comorbidities precluding intensive induction chemotherapy [1] [2]. |
| Approved Regimen | In combination with Low-Dose Cytarabine (LDAC) [1] [3]. |
| Mechanism of Action | Potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. It binds to and inhibits the Smoothened (SMO) transmembrane protein [1] [2] [4]. |
| Role in AML | The Hh pathway is implicated in leukemic stem cell survival. Inhibition chemosensitizes cells and reduces resistance [1] [3]. |
| Key Efficacy Data (vs LDAC) | Overall Survival (OS): 8.3 months vs 4.9 months (Hazard Ratio, 0.51) [1]. Overall Response Rate (ORR) in AML: 26.9% vs 5.4% [1]. | | Phase 3 Trial Outcome | The subsequent Phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint. Adding this compound to intensive or non-intensive chemotherapy (azacitidine) did not significantly improve OS versus placebo [5]. |
For your experimental designs, the following pharmacokinetic and dosing data is essential.
| Parameter | Details |
|---|---|
| Recommended Dosage | 100 mg orally once daily continuously, in combination with LDAC (20 mg subcutaneously twice daily, days 1-10 of a 28-day cycle) [1] [3]. |
| Dose Modification | For Grade 3+ adverse events, interrupt and restart at a reduced dose of 50 mg daily upon improvement [1]. |
| Bioavailability | ~77% in fasted state [1]. |
| Half-life | ~17.4 hours; steady state reached after 8 days [1] [2]. |
| Protein Binding | High (91%) [2]. |
| Metabolism | Primarily by CYP3A4, with minor contributions from CYP2C8 and UGT1A9 [2]. |
| Route of Elimination | Feces (42%) and urine (49%) [2]. |
This FAQ section addresses specific issues you might encounter in research and development.
Q1: What are the critical drug-drug interactions to manage in preclinical and clinical studies?
Managing drug interactions is crucial for patient safety and trial integrity. Key considerations are outlined in the table below.
| Interacting Drug Class | Effect on this compound | Recommendation |
|---|
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | Increase this compound plasma concentration, raising the risk of adverse reactions and QTc prolongation [6]. | Consider alternative therapies. If co-administration is necessary, monitor patients closely for toxicity [6]. | | Strong/Moderate CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Decrease this compound plasma concentration, potentially reducing efficacy [6]. | Avoid concomitant use. If a moderate inducer must be used, increase the this compound dose [6]. | | QTc Prolonging Drugs (e.g., certain antiarrhythmics, antibiotics) | Increased risk of QTc interval prolongation and ventricular arrhythmias [6]. | Avoid co-administration if possible. If unavoidable, implement more frequent ECG monitoring [6]. |
Q2: What is the recommended protocol for monitoring and managing QTc prolongation?
Q3: Which adverse events most frequently lead to dose adjustments, and how should they be managed?
The most common adverse reactions (incidence ≥20%) are anemia, fatigue, hemorrhage, febrile neutropenia, musculoskeletal pain, edema, thrombocytopenia, nausea, dyspnea, decreased appetite, dysgeusia, mucositis, constipation, and rash [6].
For Grade 3 or higher adverse events, the recommended protocol is:
The following diagram illustrates the Hedgehog signaling pathway and this compound's mechanism of action, which is central to its therapeutic effect.
| Regimen | Reported Overall Survival (Median) | Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) | Key Safety Considerations |
|---|
| Glasdegib + Low-Dose Cytarabine (LDAC) [1] [2] | 6.9 months (Real-World); Comparable to VEN+LDAC in adjusted analysis [1] [3] [4] | CR/CRi/MLFS/PR: 50.0% (Real-World) [1] | Different safety profile versus venetoclax; considered in clinical decisions [5] [3] | | Venetoclax + Azacitidine (AZA) [6] [2] | Significantly improved vs. AZA monotherapy [6] | CR/CRi rate significantly greater than Aza monotherapy (RR: 2.42) [6] | Higher incidence of febrile neutropenia and gastrointestinal toxicity (e.g., diarrhea, nausea, vomiting) vs. monotherapy [6] | | Venetoclax + LDAC [6] [2] | Significantly improved vs. LDAC monotherapy [6] | CR/CRi rate significantly greater than LDAC monotherapy (RR: 2.57) [6] | Higher incidence of gastrointestinal toxicity (e.g., constipation, diarrhea, nausea, vomiting) vs. LDAC monotherapy [6] |
The two therapies work through entirely distinct biological pathways, which is a key consideration for their application in different patient contexts or research directions.
This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It works by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway. Inhibition of SMO prevents the activation of the GLI family of transcription factors, which are crucial for the maintenance and survival of cancer stem cells [7] [8].
The following diagram illustrates the Hedgehog pathway and this compound's mechanism of action:
Venetoclax is an oral selective inhibitor of BCL-2, an antiapoptotic protein that is overexpressed in many hematologic cancer cells. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, which then activate BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the irreversible commitment to caspase-mediated apoptosis [9].
KMT2A-rearranged acute lymphoblastic leukemia (B-ALL) models, a high-risk subtype, has demonstrated that Venetoclax effectively induces BCL-2 dephosphorylation, BAX translocation to mitochondria, and caspase-3 cleavage, leading to apoptosis. Prolonged exposure can lead to upregulation of other antiapoptotic proteins like MCL-1 and BCL-XL, suggesting a potential mechanism of resistance [9]. Furthermore, phenotype-based drug screening in AML reveals that Venetoclax response is highly associated with the differentiation stage of the blast, with immature blasts (FAB M0/1) showing greater sensitivity than more differentiated monocytic cells (FAB M4/5) [10].The diagram below summarizes the intrinsic apoptosis pathway and how Venetoclax promotes cell death:
| Efficacy Endpoint | Glasdegib + LDAC | LDAC Alone | Treatment Effect | Source Study |
|---|---|---|---|---|
| Median Overall Survival (OS) | 8.3 - 8.8 months [1] [2] | 4.3 - 4.9 months [1] [2] | HR: 0.51 (80% CI: 0.39-0.67); P=0.0004 [2] | BRIGHT AML 1003 (Phase II) |
| Complete Remission (CR) Rate | 17.0% - 19.2% [3] [2] | 2.3% - 2.6% [3] [2] | P < 0.05 [2] | BRIGHT AML 1003 (Phase II) |
| Restricted Mean Q-TWiST (at 20 mos) | ~4.0 months longer [1] [4] | - | Relative Gain: 75% [1] [4] | Q-TWiST Analysis |
Indication Context: This regimen is approved for newly diagnosed AML in adults aged ≥75 years or who have comorbidities that preclude the use of intensive induction chemotherapy [5] [2]. It is crucial to note that this success in a specific patient population was not replicated in broader AML populations. The subsequent Phase III BRIGHT AML 1019 trial, which tested this compound added to intensive chemotherapy (cytarabine/daunorubicin) or non-intensive azacitidine, failed to meet its primary OS endpoint, showing no significant survival benefit [5] [6].
For independent verification and research design, here are the key methodologies from the core studies.
This was an open-label, randomized, multicenter study that provided the foundational efficacy data [2].
The Quality-Adjusted Time Without Symptoms of disease progression or Toxicity (Q-TWiST) analysis was performed on data from the BRIGHT AML 1003 trial to evaluate quality-adjusted survival [1] [4].
This compound is an oral, selective inhibitor of the Hedgehog (Hh) signaling pathway, which is mechanistically distinct from cytotoxic chemotherapy. The following diagram illustrates its targeted action.
This inhibition is particularly relevant for targeting leukemia stem cells (LSCs), which are critical for AML initiation and relapse, and are known to have active Hh signaling [7] [2]. By combining this compound with LDAC, the therapy aims to simultaneously target LSCs (via pathway inhibition) and the bulk leukemia population (via cytotoxic chemotherapy) [2].
The table below summarizes the key efficacy outcomes for glasdegib + LDAC from the pivotal BRIGHT AML 1003 trial and real-world studies, alongside data for a common alternative regimen, Venetoclax + HMA [1] [2] [3].
| Regimen | Trial Setting / Type | Patient Population | Complete Remission (CR) Rate | CR + CRi Rate | Median Overall Survival |
|---|---|---|---|---|---|
| This compound + LDAC | Phase 2 Randomized (BRIGHT AML 1003) [1] [2] | Newly diagnosed AML, unfit for intensive chemo (n=78) | 17.0% (13/76) | 19.2% (CR+CRi) | 8.8 months |
| LDAC Alone (Control Arm) | Phase 2 Randomized (BRIGHT AML 1003) [1] [2] | Newly diagnosed AML, unfit for intensive chemo (n=38) | 2.6% (1/38) | 2.6% (CR+CRi) | 4.9 months |
| This compound + LDAC | Real-World Study [3] | Treated in US community practices (n=50) | - | 50.0% (CR+MLFS+PR)* | 6.9 months |
| Venetoclax + HMA | Real-World Study [3] | Treated in US community practices (n=83) | - | 51.8% (CR+MLFS+PR)* | 8.4 months |
*CR: Complete Remission; CRi: CR with incomplete hematologic recovery; MLFS: Morphologic Leukemia-Free State; PR: Partial Response. *The real-world study used a composite response rate (CR+MLFS+PR), which is not directly equivalent to the CR+CRi rate from the clinical trial.
The primary data for this compound's efficacy comes from the BRIGHT AML 1003 trial (NCT01546038). Here is a detailed breakdown of its methodology [1] [2]:
This compound is an oral, selective inhibitor of the Smoothened (SMO) receptor, which is a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is typically dormant in adults but can be reactivated in certain cancers, including AML [4] [2].
In AML, the Hedgehog pathway is critical for the survival and self-renewal of leukemia stem cells (LSCs), which are thought to be responsible for disease initiation, relapse, and resistance to chemotherapy. By inhibiting SMO, this compound disrupts the Hh signaling cascade, reducing the population of LSCs and enhancing the sensitivity of leukemia cells to chemotherapy like LDAC [2].
The following diagram illustrates this targeted mechanism using DOT language:
| Outcome Measure | Glasdegib + LDAC | LDAC Alone | P-value / Notes |
|---|---|---|---|
| Overall Survival (OS) | |||
| Median OS (months) | 5.0 | 4.1 | |
| Hazard Ratio (HR) | 0.63 (95% CI: 0.41–0.98) | - | P = 0.0182 [1] |
| Hematologic Recovery | |||
| Durable ANC ≥ 1000/μL | 45.6% | 35.5% | [1] |
| Durable Platelets ≥ 100,000/μL | 29.8% | 9.7% | [1] |
| Durable Hemoglobin ≥ 9 g/dL | 54.4% | 38.7% | [1] |
| Transfusion Independence | |||
| ≥ 8 consecutive weeks | 15.0% | 2.9% | [1] |
The data presented above are derived from a post-hoc analysis of the BRIGHT AML 1003 trial (ClinicalTrials.gov, NCT01546038) [2] [1].
The clinical benefits observed in non-responders are hypothesized to be linked to this compound's mechanism of action. The following diagram illustrates the Hedgehog signaling pathway and how this compound targets it.
This compound is an oral, small-molecule inhibitor of the Smoothened (SMO) receptor, which selectively inhibits the Hedgehog signaling pathway [1]. This pathway is crucial in the maintenance and survival of leukemic stem cells (LSCs) but is largely silent in normal adult hematopoiesis [2] [1]. By targeting LSCs, this compound may exert a clinical effect that is distinct from and complementary to the cytoreductive action of chemotherapy, potentially leading to improved survival and hematologic function even without achieving formal CR [2] [1].
The table below summarizes key efficacy outcomes from clinical studies for different low-intensity AML treatments.
| Treatment Regimen | Median Overall Survival (Months) | Complete Remission (CR) Rate | Key Supporting Trial / Analysis |
|---|---|---|---|
| Azacitidine + Venetoclax (AZA+VEN) [1] [2] [3] | 14.7 | 36.7% | VIALE-A (Phase 3) |
| Glasdegib + Low-Dose Cytarabine (LDAC) [4] [3] [5] | 8.3 - 8.8 | 17.0% | BRIGHT AML 1003 (Phase 2) |
| LDAC alone [4] [5] | 4.3 - 4.9 | 2.3% | BRIGHT AML 1003 (Control Arm) |
| Azacitidine alone [3] | 9.6 | 17.9% | VIALE-A (Control Arm) |
Ranking from Network Meta-Analysis: A 2025 systematic review and network meta-analysis ranked therapies for improving overall survival. AZA+VEN was the highest-ranked treatment, followed by LDAC + this compound, and then LDAC + venetoclax [1] [2].
Understanding the design of pivotal trials is crucial for interpreting the data.
BRIGHT AML 1003 Trial (this compound + LDAC): This was a phase II, randomized, open-label, multicenter study (NCT01546038) [4].
VIALE-A Trial (Azacitidine + Venetoclax): This was a phase III, randomized, double-blind, placebo-controlled study (NCT02203773) [3].
BRIGHT AML 1019 Trial (this compound + Azacitidine): This phase III, randomized, placebo-controlled trial (NCT03416179) tested this compound in combination with azacitidine.
The following diagram illustrates the distinct mechanisms of action and the evidence-based clinical context for this compound and HMA+Venetoclax.
This compound is an oral SMO inhibitor approved for use in combination with low-dose cytarabine (LDAC) for newly diagnosed acute myeloid leukemia (AML) in patients aged 75 years or older, or those with comorbidities that preclude intensive chemotherapy [1] [2].
The safety and efficacy profile in this setting is summarized in the table below, based on the pivotal BRIGHT AML 1003 trial [3] [4].
| Parameter | This compound + LDAC | LDAC alone |
|---|---|---|
| Overall Survival (Median) | 8.8 months [4] | 4.9 months [4] |
| Complete Remission (CR) Rate | 17.0% - 19.2% [3] [4] | 2.3% - 2.6% [3] [4] |
| Common Adverse Events (AEs) | Muscle spasms, anemia, fatigue, hemorrhage, febrile neutropenia, nausea, musculoskeletal pain [3] [2] [4]. | |
| Serious Non-hematologic AEs (Grade 3/4) | Pneumonia (16.7%), fatigue (14.3%) [4]. | Pneumonia (14.6%) [4] |
| Key Clinical Benefit | Survival and hematologic improvement even in patients who did not achieve CR [3]. | Limited clinical benefit. |
A direct, head-to-head clinical trial comparing this compound, sonidegib, and vismodegib has not been conducted. The most relevant comparative data comes from a recent pharmacovigilance study that analyzed real-world safety reports for sonidegib and vismodegib.
The table below summarizes the safety signals identified for sonidegib and vismodegib from the FDA Adverse Event Reporting System (FAERS) database, which can be contrasted with the clinical trial profile of this compound above [5].
| Parameter | Sonidegib | Vismodegib |
|---|---|---|
| Primary Indication | Locally advanced Basal Cell Carcinoma (BCC) [5] | Locally advanced or metastatic BCC [5] |
| Most Common AEs (Class Effects) | Muscle spasms, alopecia, ageusia (loss of taste) [5] | Muscle spasms, alopecia, ageusia, dysgeusia (distorted taste), fatigue [5] |
| Median Time to Onset of AEs | 67 days [5] | 56 days [5] |
| Notable Unexpected Safety Signals | Triple negative breast cancer, squamous cell carcinoma, complete atrioventricular block [5] | Atrophic glossitis, malignant neoplasms of the eye, deafness [5] |
The comparative data for sonidegib and vismodegib was generated using a disproportionality analysis of the FAERS database [5]. Here is the core methodology:
The Hedgehog signaling pathway diagram illustrates the shared mechanistic target of these drugs.
This compound is primarily used in a hematologic malignancy (AML) setting in combination with chemotherapy [1] [4], while sonidegib and vismodegib are used in solid tumors (BCC) [5]. This fundamental difference in clinical context is crucial for interpreting their safety profiles:
When comparing these profiles, researchers and clinicians should consider:
The following table summarizes the overall survival data from the phase 2 BRIGHT AML 1003 trial, which specifically analyzed outcomes based on whether patients had de novo or secondary AML [1].
| Patient Subgroup & Treatment | Overall Survival Hazard Ratio (HR) vs. LDAC alone | Median Overall Survival |
|---|---|---|
| Overall Population [1] | ||
| This compound + LDAC (n=78) | HR: 0.495 (95% CI: 0.325–0.752); p = 0.0004 | 8.3 months |
| LDAC alone (n=38) | (Reference) | 4.3 months |
| De novo AML [1] | ||
| This compound + LDAC (n=38) | HR: 0.720 (95% CI: 0.395–1.312); p = 0.14 | 6.6 months |
| LDAC alone (n=18) | (Reference) | 4.3 months |
| Secondary AML [1] | ||
| This compound + LDAC (n=40) | HR: 0.287 (95% CI: 0.151–0.548); p < 0.0001 | 9.1 months |
| LDAC alone (n=20) | (Reference) | 4.1 months |
The data indicates that the significant survival benefit of this compound is driven predominantly by its effect in patients with secondary AML, where it reduced the risk of death by over 70% [1].
The data in the table above comes from the pivotal BRIGHT AML 1003 study, an open-label, randomized, multicenter, phase II clinical trial (NCT01546038) [1] [2] [3].
It is crucial for researchers to note that the promising subgroup results from the phase 2 trial were not confirmed in the larger phase 3 BRIGHT AML 1019 trial [4].
The following diagram illustrates the proposed mechanism of action for this compound, which provides a scientific rationale for its use across AML subtypes, even in the absence of complete remission.
This compound is an oral, selective inhibitor of the Hedgehog signaling pathway. It binds to and inhibits the Smoothened (SMO) receptor, a key transmembrane protein in the pathway [5] [6]. In AML, aberrant Hedgehog signaling contributes to the maintenance and survival of leukemic stem cells (LSCs). By inhibiting this pathway, this compound targets LSCs, which are thought to be responsible for disease initiation, relapse, and chemoresistance [2] [3]. This mechanism is distinct from the direct cytotoxic effects of conventional chemotherapy and explains why clinical benefits (such as improved blood cell counts and transfusion independence) can be observed even in patients who do not achieve a complete remission [2] [3].
For researchers and drug development professionals, the key takeaways are:
The following data summarizes key hematologic benefits observed with glasdegib + LDAC versus LDAC alone in the BRIGHT AML 1003 trial [1] [2].
| Benefit Measure | This compound + LDAC | LDAC Alone |
|---|---|---|
| Transfusion Independence | 29.3% of patients [1] | 5.6% of patients [1] |
| Durable ANC Recovery (≥ 1000/µL) | 45.6% of patients [2] | 35.5% of patients [2] | | Durable Hemoglobin Recovery (≥ 9 g/dL) | 54.4% of patients [2] | 38.7% of patients [2] | | Durable Platelet Recovery (≥ 100,000/µL) | 29.8% of patients [2] | 9.7% of patients [2] |
The data in the table above originates from the phase 2, randomized, open-label BRIGHT AML 1003 trial (NCT01546038) [1] [2].
This compound is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. The following diagram illustrates its mechanism of action at a cellular level.
In leukemic stem cells, aberrant Hh pathway activity contributes to self-renewal and persistence. By inhibiting SMO, this compound disrupts this signaling cascade, potentially reducing the stem cell burden and sensitizing cells to chemotherapy [3] [4].
The primary data on hematological recovery comes from the BRIGHT AML 1003 trial [1] [2].
A 2025 network meta-analysis compared various low-intensity treatments for older AML patients, providing context for where this compound + LDAC stands relative to other regimens. The analysis used Surface Under the Cumulative Ranking Curve (SUCRA) values to rank treatments, where a higher score (closer to 1.0) indicates better performance [3].
The table below shows the ranking of different therapies for improving Overall Survival (OS) based on this analysis [3].
| Therapy | SUCRA Value for OS |
|---|---|
| Azacitidine + Venetoclax (AZA + VEN) | 0.936 |
| LDAC + this compound | 0.898 |
| LDAC + Venetoclax | 0.718 |
This analysis suggests that while Azacitidine + Venetoclax is the highest-ranked therapy for improving OS, LDAC + this compound also demonstrates promising efficacy and is a clinically relevant option [3].
This compound is an oral inhibitor of the Smoothened (SMO) receptor, which is part of the Hedgehog (Hh) signaling pathway [1] [2] [4]. The following diagram illustrates the canonical Hh pathway and this compound's site of action.
In the canonical pathway, binding of Hh ligands to PTCH1 releases its inhibition of SMO. Active SMO then prevents the formation of GLI repressor proteins, leading instead to the activation of GLI transcription factors (GLI-A). These activators move into the nucleus and turn on genes that promote cell survival, proliferation, and self-renewal, which is particularly relevant for leukemic stem cells (LSCs) [2] [5].
This compound's Role: By binding to and inhibiting SMO, this compound blocks this signaling cascade, reducing the transcription of these target genes and negatively impacting LSC maintenance [1] [4]. This mechanism underpins the clinical benefits, including hematological recovery, observed in trials.
| Trial / Regimen | Patient Population | Comparator | Overall Survival (Hazard Ratio) | Key Efficacy Findings |
|---|
| BRIGHT AML 1003 (Phase 2) [1] | Newly diagnosed AML; ineligible for intensive chemo | LDAC alone | HR: 0.51 (80% CI: 0.39-0.67); P=0.0004 [1] | - Median OS: 8.8 vs 4.9 months [1]
The following diagram illustrates the mechanistic target of this compound, which underlies its clinical investigation.
The clinical data presents a clear trajectory:
Health Hazard